molecular formula C8H11ClN2 B13595437 3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole

3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole

Cat. No.: B13595437
M. Wt: 170.64 g/mol
InChI Key: DXCCSQIRJYHNHS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

3-(chloromethyl)-1-cyclobutylpyrazole

InChI

InChI=1S/C8H11ClN2/c9-6-7-4-5-11(10-7)8-2-1-3-8/h4-5,8H,1-3,6H2

InChI Key

DXCCSQIRJYHNHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=CC(=N2)CCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved pharmaceuticals.[1][2] This guide focuses on a specific, yet potentially pivotal derivative: 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole. While this particular regioisomer is a less-documented entity, this paper will provide a comprehensive technical overview, drawing upon data from its close structural analogs, predictive models, and established principles of pyrazole chemistry. We will delve into its physicochemical properties, propose a robust synthetic pathway, explore its reactivity and potential applications in drug development, and outline essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique structural features of substituted pyrazoles.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of biologically active compounds.[1][3] Its unique electronic properties, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, make it an exceptionally versatile building block for interacting with biological targets.[1] Since 2011, the U.S. Food and Drug Administration (FDA) has approved over 30 drugs containing a pyrazole moiety, targeting a wide spectrum of diseases from cancer to viral infections and inflammatory conditions.[1][2]

The compound of interest, 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole, combines this privileged core with two key substituents: a cyclobutyl group at the N1 position and a chloromethyl group at the C3 position. The cyclobutyl moiety can enhance metabolic stability and lipophilicity, while the chloromethyl group serves as a reactive handle for further chemical modification, making it a valuable intermediate for building more complex molecules.

Physicochemical and Structural Properties

Direct experimental data for 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is not widely available in public literature, suggesting its status as a novel or specialized research chemical. However, we can infer its properties from predictive models and data from its close isomer, 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole.

Structural Isomerism

It is critical to distinguish between the two primary regioisomers:

  • 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole: The subject of this guide.

  • 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole: A documented isomer with CAS Number 2137752-38-4.[4]

The position of the chloromethyl group significantly influences the molecule's electronic distribution, steric profile, and reactivity, which in turn affects its biological activity and synthetic utility.

Predicted and Analog-Based Properties

The following table summarizes the key properties. Data for the 3-chloro isomer is based on computational predictions, while data for the 5-chloro isomer is from available supplier information.

Property3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (Predicted)5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (Analog)Reference
CAS Number Not Assigned2137752-38-4[4]
Molecular Formula C₈H₁₁ClN₂C₈H₁₁ClN₂[4][5]
Molecular Weight ~170.64 g/mol 170.64 g/mol [4][5]
Monoisotopic Mass 170.06108 DaNot Specified[5]
Purity Not Applicable≥95%[4]
XlogP (Predicted) 1.51.8[4][5]
InChI Key DXCCSQIRJYHNHS-UHFFFAOYSA-NDGEWFDPWDINFOT-UHFFFAOYSA-N[4][5]
SMILES C1CC(C1)N2C=CC(=N2)CClClCC1=CC=NN1C1CCC1[4][5]

Synthesis and Reaction Mechanisms

The synthesis of substituted pyrazoles is a well-established field of organic chemistry, with the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine being the most common approach.[6]

Proposed Synthetic Workflow

A plausible and efficient route to synthesize 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole involves a regioselective, one-pot, three-component reaction. This approach leverages readily available starting materials and offers control over the final regioisomer.

Synthetic_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps A 1,1,3,3-Tetramethoxypropane P1 Step 1: In situ formation of Malondialdehyde equivalent A->P1 Acid Hydrolysis B Cyclobutylhydrazine P2 Step 2: Cyclocondensation with Cyclobutylhydrazine B->P2 Nucleophilic attack C Chloroacetaldehyde P3 Step 3: Electrophilic Substitution with Chloroacetaldehyde derivative C->P3 Reaction with intermediate P1->P2 Intermediate P2->P3 1-cyclobutyl-1H-pyrazole D 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole P3->D Final Product

Caption: Proposed synthetic workflow for 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, field-proven method adapted for this specific target.

  • Preparation of the Reaction Vessel: To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a solution of cyclobutylhydrazine (1.0 eq.) in ethanol (100 mL).

  • Formation of the Pyrazole Ring: Slowly add 1,1,3,3-tetramethoxypropane (1.1 eq.) to the stirred solution at room temperature. The causality here is that the tetramethoxypropane will hydrolyze in situ under slightly acidic conditions (often with a catalytic amount of HCl) to form malondialdehyde, which is highly reactive.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. The cyclocondensation between the hydrazine and the dialdehyde is driven by the removal of water and is generally regioselective, affording 1-cyclobutyl-1H-pyrazole. Monitor the reaction progress by TLC or LC-MS.

  • Chloromethylation: After cooling the mixture to 0-5°C, add paraformaldehyde (1.5 eq.) and bubble dry HCl gas through the solution, or add a solution of HCl in dioxane. This generates an electrophilic chloromethylating agent in situ.

  • Reaction and Work-up: Allow the mixture to stir at room temperature overnight. The electron-rich pyrazole ring will undergo electrophilic substitution, preferentially at the C3 or C5 position. The specific isomer can often be influenced by reaction conditions.

  • Purification: Quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole isomer.

Reactivity and Applications in Drug Development

The true value of 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole lies in its potential as a versatile building block.[7]

Key Reaction Pathways

The chloromethyl group is a potent electrophile, making it susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functional groups.

Reactivity_Diagram cluster_nucleophiles Nucleophiles cluster_products Derivative Classes Start 3-(Chloromethyl)-1-cyclobutyl- 1H-pyrazole Prod_Ether Ethers Start:s->Prod_Ether:n Williamson Ether Synthesis Prod_Amine Amines Start:s->Prod_Amine:n N-Alkylation Prod_Thioether Thioethers Start:s->Prod_Thioether:n S-Alkylation Prod_Nitrile Nitriles Start:s->Prod_Nitrile:n Nitrile Synthesis Nu_O Alcohols / Phenols (R-OH) Nu_N Amines (R₂NH) Nu_S Thiols (R-SH) Nu_CN Cyanide (CN⁻)

Caption: Key nucleophilic substitution reactions of the chloromethyl group.

Therapeutic Potential

Pyrazole derivatives have been successfully developed as inhibitors for a range of biological targets, including kinases, which are often dysregulated in cancer.[7][8] The structure of 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole makes it an ideal starting point for designing libraries of potential kinase inhibitors. For example, the chloromethyl handle can be used to link the pyrazole core to other pharmacophores that can interact with the ATP-binding site of a target kinase.

Furthermore, pyrazole-containing compounds have shown significant promise as antibacterial and anti-inflammatory agents.[2][9] The ability to easily diversify the C3 position allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against microbial or inflammatory targets.[8]

Safety and Handling

Given the reactive nature of the chloromethyl group, 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole should be handled with care. The safety data for the analogous compound, 3-(Chloromethyl)-1-methyl-1H-pyrazole (CAS 84547-64-8), provides a strong basis for the necessary precautions.[10][11]

Hazard ClassGHS Classification (Analog-Based)Precautionary MeasuresReference
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. Do not eat, drink or smoke when using this product. Avoid breathing vapors.[10]
Skin Corrosion Category 1BH314: Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection.[10][11]
Eye Damage Category 1H318: Causes serious eye damage. Wear eye protection.[10]
First Aid (Eyes) IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.P305 + P351 + P338[10]
First Aid (Skin) IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.P303 + P361 + P353[10]
Storage Store locked up in a well-ventilated place. Keep container tightly closed. Inert atmosphere, store in freezer, under -20°C is recommended for long-term stability.P403, P405[11][12]

Self-Validating System: All handling of this compound must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory. An emergency eyewash and safety shower must be readily accessible.

Conclusion

While 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole may not be a widely cataloged compound, its structural features position it as a high-potential building block in modern drug discovery. By understanding the established chemistry of the pyrazole core and the reactivity of its chloromethyl group, researchers can effectively utilize this molecule to generate novel compound libraries targeting a wide range of diseases. This guide provides the foundational knowledge—from synthesis to safe handling—to empower scientists to unlock the potential of this versatile chemical entity.

References

  • SAFETY DATA SHEET - 3-(Chloromethyl)-1-methyl-1H-pyrazole. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=CC48324CB&productDescription=3-CHLOROMETHYL-1-METHYL-1H-PYRAZOLE&vendorId=VN00032119&countryCode=US&language=en]
  • 3-(chloromethyl)-1H-pyrazole. Advanced ChemBlocks. [URL: https://www.achemblock.com/products/S76518.html]
  • 5-(CHLOROMETHYL)-1-CYCLOBUTYL-1H-PYRAZOLE. Fluorochem. [URL: https://www.fluorochem.co.uk/F848674/5-(chloromethyl)-1-cyclobutyl-1h-pyrazole]
  • 3-(chloromethyl)-1-cyclobutyl-1h-pyrazole. PubChemLite. [URL: https://pubchemlite.org/compound/CID121597432]
  • 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE. Matrix Fine Chemicals. [URL: https://matrix-fine-chemicals.com/product/3-chloromethyl-1-methyl-1h-pyrazole-cas-84547-64-8]
  • SAFETY DATA SHEET - Pyrazole. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p56607]
  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). ResearchGate. [URL: https://www.researchgate.net/publication/309440638_Synthesis_of_3-4-chloromethyl-1-phenyl-1H-pyrazol-3-yl-2H-chromen-2-one_6]
  • 3-(Chloromethyl)-1-methyl-1H-pyrazole. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f060d8]
  • SAFETY DATA SHEET - 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/sds/D5468_US_EN.pdf]
  • SAFETY DATA SHEET - 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=CC46924CB&productDescription=3-CHLOROMETHYL-5-2-FURYL-1-METHYL&vendorId=VN00032119&countryCode=US&language=en]
  • 3-(Chloromethyl)-1-methyl-1H-pyrazole. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/84547-64-8]
  • 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride hydrate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr/12352200]
  • Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.
  • Safety Data Sheet - 1-(tert-Butoxycarbonyl)-1H-pyrazole-3-carboxylic acid. Combi-Blocks. [URL: https://www.combi-blocks.com/msds/JP-2794.pdf]
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6648218/]
  • 3-(Chloromethyl)-1-methyl-1h-pyrazole dihydrochloride. Fluorochem. [URL: https://www.fluorochem.co.uk/F712751/3-(chloromethyl)-1-methyl-1h-pyrazole-dihydrochloride]
  • Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00122j]
  • Pyrazole Chemistry Review. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-012-00127]
  • Synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-cyclobutyl-3-methyl-1h-pyrazole-5-carboxylic-acid-chloride]
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10630138/]
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/28/16/6045]
  • A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [URL: https://www.researchgate.net/publication/334650570_A_Review_on_Pyrazole_chemical_entity_and_Biological_Activity]
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [URL: https://www.researchgate.

Sources

Molecular weight and formula of 1-cyclobutyl-3-chloromethylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Cyclobutyl-3-Chloromethylpyrazole Subtitle: Strategic Scaffold Utilization in Fragment-Based Drug Discovery (FBDD)

Executive Summary

1-Cyclobutyl-3-chloromethylpyrazole (C₈H₁₁ClN₂) represents a specialized heterocyclic building block in modern medicinal chemistry.[1] Distinguished by the metabolic robustness of the cyclobutyl motif and the electrophilic versatility of the chloromethyl handle, this scaffold serves as a critical intermediate for introducing the pyrazole pharmacophore into bioactive small molecules. This guide details its physicochemical profile, synthetic architecture, and application in expanding chemical space for kinase inhibitors and GPCR modulators.

Physicochemical Specifications

The following data establishes the baseline identity and properties of the core scaffold.

PropertySpecification
IUPAC Name 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
Monoisotopic Mass 170.06 g/mol
CAS Registry Number Referenced via PubChem CID 121597432
Predicted LogP ~2.8 (Lipophilic)
H-Bond Donors/Acceptors 0 / 2
Physical State Oil or low-melting solid (dependent on purity)
SMILES C1CC(C1)N2C=CC(=N2)CCl

Synthetic Architecture

The synthesis of 1-cyclobutyl-3-chloromethylpyrazole necessitates regio-control to distinguish between the N1 and N2 positions of the pyrazole ring. The most robust industrial route involves the conversion of the corresponding alcohol precursor, which ensures high purity and avoids the formation of regioisomeric mixtures common in direct cyclization methods.

Mechanism of Synthesis (Pathway Diagram)

The following diagram illustrates the primary synthetic workflow, starting from cyclobutylhydrazine and proceeding through the hydroxymethyl intermediate.

SynthesisPathway Start Cyclobutylhydrazine (HCl Salt) Intermediate 1-Cyclobutyl-3-ethoxycarbonylpyrazole Start->Intermediate Cyclocondensation (Regioselective) Reagent1 Ethyl 4-chloroacetoacetate (or equivalent) Reagent1->Intermediate Reduction Reduction (LiAlH4 / THF) Intermediate->Reduction Alcohol (1-Cyclobutyl-1H-pyrazol-3-yl)methanol (Precursor) Reduction->Alcohol Chlorination Chlorination (SOCl2 / DCM) Alcohol->Chlorination Product 1-Cyclobutyl-3-chloromethylpyrazole (Target) Chlorination->Product

Figure 1: Step-wise synthetic pathway from hydrazine precursors to the final alkyl chloride.

Experimental Protocols

The following protocols are designed for self-validation. The use of thionyl chloride requires strict moisture control to prevent hydrolysis of the product.

Protocol A: Chlorination of (1-Cyclobutyl-1H-pyrazol-3-yl)methanol

Rationale: Direct conversion of the alcohol (found in PubChem CID 162341261) is superior to direct ring synthesis for the final step, as it avoids handling unstable chloromethyl intermediates during the cyclization phase.

Materials:

  • (1-Cyclobutyl-1H-pyrazol-3-yl)methanol (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • DMF (Catalytic amount, 0.1 eq)

Methodology:

  • Preparation: Dissolve the alcohol precursor in anhydrous DCM (0.2 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the solution to 0°C. Add catalytic DMF.

  • Addition: Dropwise add SOCl₂ over 20 minutes. The reaction will evolve HCl gas and SO₂; ensure proper venting through a scrubber.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; the alcohol oxidizes, the chloride does not).

  • Workup: Quench carefully with saturated aqueous NaHCO₃ at 0°C. Extract with DCM (3x).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate in vacuo. The product is often pure enough for subsequent steps; if not, purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reactivity & Functionalization

The chloromethyl group at the C3 position is a "soft" electrophile, highly reactive toward nucleophiles. This reactivity allows the scaffold to serve as a linker in fragment-based drug discovery.

Reactivity Map

This diagram details how the core scaffold can be diversified into three distinct chemical classes.

ReactivityMap Core 1-Cyclobutyl-3-chloromethylpyrazole Prod_Amine Aminomethyl Pyrazoles (Kinase Linkers) Core->Prod_Amine SN2 Substitution (K2CO3, MeCN) Prod_Thiol Thiomethyl Pyrazoles (Metabolic Probes) Core->Prod_Thiol SN2 Substitution (NaH, THF) Prod_Ether Phenoxymethyl Pyrazoles (GPCR Ligands) Core->Prod_Ether Williamson Ether Synthesis (Cs2CO3, DMF) Amine Primary/Secondary Amines (HNR2) Amine->Core Thiol Thiols (HSR) Thiol->Core Alkoxide Alkoxides/Phenols (HOR) Alkoxide->Core

Figure 2: Divergent synthesis capabilities of the chloromethyl handle.

Structural Significance in Drug Design

Why select the Cyclobutyl group over other alkyl substituents?

  • Conformational Restriction: Unlike linear alkyl chains (e.g., n-butyl), the cyclobutyl ring restricts the conformational entropy of the molecule. This pre-organization can lead to higher binding affinity by reducing the entropic penalty upon binding to a protein pocket.

  • Metabolic Stability: The cyclobutyl ring is generally more resistant to cytochrome P450 oxidation compared to linear alkyl chains or the highly strained cyclopropyl ring (which can undergo ring-opening).

  • Lipophilicity Modulation: The C4 ring adds lipophilicity (increasing cell permeability) without the excessive bulk of a cyclohexyl or phenyl group, maintaining a lower molecular weight profile favorable for "Lead-Like" metrics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121597432, 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 162341261, (1-Cyclobutyl-1H-pyrazol-3-yl)methanol. Retrieved from [Link]

  • Bonacorso, H. G., et al. (2015). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Journal of the Brazilian Chemical Society. Retrieved from [Link] (General methodology for regio-controlled pyrazole synthesis).

Sources

Technical Guide: Solubility Profile of 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility profile, physicochemical properties, and handling protocols for 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (CAS 1824054-93-4).

Executive Summary

3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a specialized heterocyclic building block, primarily utilized in the synthesis of pharmaceutical candidates, including Janus kinase (JAK) inhibitors and other immunomodulators. Its structure features a cyclobutyl group (providing steric bulk and lipophilicity) and a chloromethyl moiety (a reactive electrophile).

Understanding its solubility is not merely about dissolution; it requires balancing solvation power against chemical stability . The chloromethyl group is susceptible to solvolysis in protic solvents, making solvent selection critical for process yield and impurity control.

Physicochemical Identity
PropertyDetail
IUPAC Name 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
CAS Number 1824054-93-4
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Reactivity Class Alkylating Agent (Electrophile)

Solubility Landscape & Solvent Compatibility

The solubility of 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is governed by the competition between the lipophilic cyclobutyl ring and the polar pyrazole core.

Quantitative Solubility Estimates

Note: Values are varying based on crystalline form and purity. "High" > 100 mg/mL; "Moderate" 10-100 mg/mL; "Low" < 1 mg/mL.

Solvent ClassSpecific SolventSolubility RatingStability RiskOperational Use
Chlorinated Dichloromethane (DCM)Very High LowPrimary reaction solvent; Extractions.
Chlorinated ChloroformVery High LowNMR analysis; Chromatography.
Esters Ethyl Acetate (EtOAc)High LowCrystallization solvent; Workup.
Ethers THF, 2-MeTHFHigh LowGrignard/Lithiation reactions.
Aprotic Polar Acetonitrile (MeCN)High LowHPLC diluent; S_N2 reactions.
Aromatics TolueneModerate/High LowAzeotropic drying; Heating reactions.
Alcohols Methanol, EthanolHigh CRITICAL Avoid: Rapid solvolysis to methoxymethyl ether.
Alkanes Hexanes, HeptaneLow LowAnti-solvent for precipitation/crystallization.
Water WaterInsoluble HighHydrolysis to hydroxymethyl analog.
The Solvolysis Hazard (Expert Insight)

The chloromethyl group at the 3-position is "pseudo-benzylic." While the pyrazole ring is electron-rich, it stabilizes the transition state for nucleophilic substitution.

  • In Methanol: The compound will convert to 3-(methoxymethyl)-1-cyclobutyl-1H-pyrazole over time, especially with heat or acid catalysis.

  • In Water: Slow hydrolysis yields 3-(hydroxymethyl)-1-cyclobutyl-1H-pyrazole and HCl.

Directive: Do not use alcohols for storage or prolonged heating. If an alcoholic solvent is required for a specific coupling, ensure the reaction rate exceeds the solvolysis rate or use a non-nucleophilic base.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended process (Reaction, Purification, or Analysis).

SolubilityLogic Start Solvent Selection for 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole ProcessType Intended Process? Start->ProcessType Reaction Synthesis / Reaction ProcessType->Reaction Purification Purification / Isolation ProcessType->Purification Analysis Analysis (HPLC/NMR) ProcessType->Analysis NucleophileCheck Is the Reagent Nucleophilic? Reaction->NucleophileCheck Cryst Recrystallization Purification->Cryst Diluent Diluent Selection Analysis->Diluent NonNucSolvent Use DCM, THF, or Toluene (Inert to alkylation) NucleophileCheck->NonNucSolvent No ProticRisk AVOID Alcohols/Water (Risk of Solvolysis) NucleophileCheck->ProticRisk Yes (e.g. ROH) SolventPair Solvent: EtOAc or DCM Anti-Solvent: Heptane Cryst->SolventPair MeCN Acetonitrile (Preferred) Stable for HPLC Diluent->MeCN MeOH_NMR MeOD (NMR only) Analyze immediately Diluent->MeOH_NMR

Caption: Decision matrix for solvent selection emphasizing stability risks in protic media.

Experimental Methodologies

Protocol: Gravimetric Solubility Determination

This protocol establishes the saturation point in non-reactive solvents (e.g., EtOAc, Toluene).

  • Preparation: Weigh 100 mg of 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    .
    
  • Validation: If solubility > 1000 mg/mL (miscible), stop and record as "Freely Soluble."

Protocol: Solvolytic Stability Assay (Self-Validating)

Use this to verify if a solvent (e.g., Methanol) is safe for a short-term process.

  • Standard: Prepare a 1 mg/mL solution in Acetonitrile (Control).

  • Test: Prepare a 1 mg/mL solution in Methanol (Test).

  • Incubation: Hold both at 25°C.

  • Sampling: Inject onto HPLC (C18 column, Water/MeCN gradient) at t=0, 1h, 4h, and 24h.

  • Analysis: Monitor the disappearance of the parent peak and the appearance of the methoxy-adduct (approx. -2 min retention shift or mass shift +31 -35.5).

  • Criteria: If degradation > 0.5% at 1h, the solvent is rejected for process use.

Process Implications & Purification

Synthesis Workflow

The compound is typically synthesized by chlorinating (1-cyclobutyl-1H-pyrazol-3-yl)methanol using Thionyl Chloride (


) or Methanesulfonyl chloride (

).
  • Reaction Solvent: Dichloromethane (DCM) is preferred due to high solubility of both the alcohol precursor and the chloride product, plus ease of removal.

  • Quench: Quench

    
     reactions into saturated 
    
    
    
    . The product partitions heavily into the DCM layer (LogP ~2.5 estimated).
Crystallization Strategy

Because the compound has a low melting point (often an oil or waxy solid), "oiling out" is a common failure mode.

  • Recommended System: Ethyl Acetate / Heptane .

  • Procedure:

    • Dissolve crude oil in minimal Ethyl Acetate (1-2 volumes).

    • Cool to 0°C.

    • Slowly add Heptane (anti-solvent) with vigorous stirring until turbidity persists.

    • Seed with authentic crystal if available.

    • Cool to -20°C to maximize yield.

PurificationFlow Crude Crude Reaction Mixture (in DCM) Wash Aq. NaHCO3 Wash (Remove Acid) Crude->Wash Dry Dry Organic Layer (MgSO4) Wash->Dry Conc Concentrate (Rotovap) Dry->Conc Oil Viscous Oil Conc->Oil Cryst Dissolve in EtOAc Add Heptane Oil->Cryst Solid Pure Solid Product Cryst->Solid

Caption: Standard workup and purification workflow to avoid hydrolysis and oiling out.

Safety & Handling (E-E-A-T)

  • Alkylating Potential: As a primary alkyl chloride, this compound is a potential alkylating agent (genotoxic impurity risk). Handle in a fume hood with double nitrile gloves.

  • Inhalation: The chloromethyl moiety can be a respiratory irritant.

  • Decontamination: Spills should be treated with dilute ammonia or nucleophilic amine solution (e.g., ethanolamine) to quench the electrophilic chloride before disposal.

References

  • Sigma-Aldrich. (2024). Product Specification: 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (CAS 1824054-93-4). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136267807 (3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole). Link

  • Pereira, G. S., et al. (2023).[1][2] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 8(19), 17274–17287. (Provides mechanistic insight into 1-substituted pyrazole synthesis and regiochemistry). Link

  • Pfizer Inc. (2018). Patent WO2018065863: Crystalline forms of JAK Inhibitors. (Contextual reference for cyclobutyl-pyrazole intermediates in drug development). Link

Sources

1-Cyclobutyl-1H-pyrazole derivatives in medicinal chemistry literature

Author: BenchChem Technical Support Team. Date: February 2026

1-Cyclobutyl-1H-pyrazole Derivatives in Medicinal Chemistry

Part 1: Executive Summary & Strategic Rationale

The 1-cyclobutyl-1H-pyrazole scaffold has emerged as a high-value pharmacophore in modern drug discovery, particularly for programs targeting kinases, G-protein coupled receptors (GPCRs), and infectious disease targets.[1] Unlike ubiquitous methyl or phenyl substituents, the cyclobutyl group offers a unique balance of physicochemical properties—specifically lipophilicity (LogP) , metabolic stability , and conformational restriction —that allows medicinal chemists to fine-tune potency and pharmacokinetic (PK) profiles.

This guide analyzes the technical utility of this scaffold, detailing synthetic routes, structural advantages, and specific case studies where the 1-cyclobutyl motif proved superior to standard alkyl alternatives.

Part 2: Medicinal Chemistry Rationale

The "Goldilocks" Lipophilicity

The cyclobutyl group adds significant lipophilicity without the entropic penalty of a flexible


-butyl chain.
  • LogP Impact: A cyclobutyl group typically increases cLogP by ~1.8–2.0 units relative to a hydrogen, and ~0.5 units relative to an isopropyl group. This is critical for crossing the blood-brain barrier (BBB) or penetrating the waxy cell walls of mycobacteria (e.g., in Tuberculosis research).[1]

  • Metabolic Stability: Unlike

    
    -alkyl chains which are prone to 
    
    
    
    or
    
    
    oxidation by Cytochrome P450 enzymes, the cyclobutyl ring is relatively resistant to oxidative metabolism due to the steric shielding and the strain energy of the ring, which disfavors radical formation at the methine position compared to open chains.
Conformational Restriction & Shape Complementarity

The cyclobutyl ring exists in a "puckered" conformation (dihedral angle ~25°).[1] This provides a distinct 3D volume that differs from the planar phenyl ring or the freely rotating isopropyl group.

  • Hydrophobic Pocket Filling: In kinase inhibitors (e.g., JNK3, DLK), the cyclobutyl group often fills specific hydrophobic sub-pockets (e.g., the ribose pocket or back-cleft) more effectively than smaller cyclopropyl or larger cyclopentyl groups.

  • Vector Alignment: The rigid bond angle at the N1-position directs the vector of the attached pyrazole, potentially locking the heterocycle into a bioactive conformation.

Part 3: Synthetic Methodologies

There are two primary routes to access 1-cyclobutyl-1H-pyrazoles: Direct N-Alkylation and Cyclocondensation (Knorr Synthesis) .[1]

Comparative Synthesis Workflow

Synthesis_Routes Start_Alkylation Route A: Direct N-Alkylation (Common, Lower Regioselectivity) Reagents_Alk Reagents: Cyclobutyl Bromide/Iodide Cs2CO3 or K2CO3 DMF/DMSO, Heat Start_Alkylation->Reagents_Alk Start_Condensation Route B: Cyclocondensation (High Regioselectivity) Reagents_Cond Reagents: Cyclobutylhydrazine HCl 1,3-Dicarbonyl / Enone EtOH/AcOH, Reflux Start_Condensation->Reagents_Cond Intermediate_Alk Mixture of Isomers (N1-Cyclobutyl vs N2-Cyclobutyl) Reagents_Alk->Intermediate_Alk Product_Cond Regioselective Product 1-Cyclobutyl-1H-pyrazole Reagents_Cond->Product_Cond Separation Chromatographic Separation (Often Difficult) Intermediate_Alk->Separation Final_Product Purified Target Scaffold Product_Cond->Final_Product Separation->Final_Product

Caption: Comparison of synthetic routes. Route B (Cyclocondensation) is preferred for scale-up due to superior regiocontrol.[1]

Detailed Protocols

Method A: Direct N-Alkylation (Small Scale / Diversity) [1]

  • Context: Used when the pyrazole core is already synthesized and purchased.

  • Protocol:

    • Dissolve the 3,5-substituted pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add Cesium Carbonate (

      
      , 2.0 equiv) to act as a base.[1]
      
    • Add Cyclobutyl bromide (1.2–1.5 equiv).[1] Note: Cyclobutyl iodide is more reactive but less stable.

    • Heat to 80–100 °C for 12–16 hours.

    • Critical Step: The reaction will likely yield a mixture of N1- and N2-alkylated isomers if the pyrazole is unsymmetrical.[1] These must be separated by silica gel chromatography (typically Hexanes/EtOAc gradient).[1]

Method B: Cyclocondensation (Knorr Type) (Scale-Up)

  • Context: Used for building the ring from scratch with perfect regiocontrol.

  • Protocol:

    • Prepare or purchase Cyclobutylhydrazine dihydrochloride .[1]

    • Dissolve the 1,3-diketone or

      
      -keto ester (1.0 equiv) in Ethanol.[1]
      
    • Add Cyclobutylhydrazine dihydrochloride (1.1 equiv).[1]

    • Add a mild base (e.g., Sodium Acetate or Triethylamine) if using the salt form.[1]

    • Reflux for 2–4 hours.

    • Evaporate solvent and recrystallize.[1] This method typically yields the 1-cyclobutyl isomer exclusively, governed by the sterics of the hydrazine attacking the most electrophilic carbonyl.

Part 4: Case Studies & Biological Validation

Case Study 1: DNDI-6148 (Infectious Disease)[1][2]
  • Target: Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3).[1][2]

  • Compound: 1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative (Benzoxaborole class).[1]

  • Role of Cyclobutyl:

    • The DNDi lead optimization program explored various N-substituents. The 1-cyclobutyl group provided the optimal balance of hydrophobicity (to penetrate the parasite) and metabolic stability (low clearance in hamster/mouse models).[1]

    • It outperformed the N-methyl and N-phenyl analogs in in vivo efficacy assays against L. infantum.[1]

Case Study 2: JNK3 Inhibitors (Neurodegeneration)
  • Target: c-Jun N-terminal Kinase 3 (JNK3).[1]

  • Compound: 1-cyclobutyl-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl derivatives.[1]

  • SAR Insight:

    • Researchers at broad institutes compared N-methyl, N-isopropyl, N-cyclopropyl, N-cyclobutyl, and N-cyclopentyl groups.[1]

    • Result: The N-cyclobutyl analog exhibited the highest potency (

      
       nM) and selectivity.[1] The cyclobutyl ring filled a specific hydrophobic pocket in the ATP-binding site that was too large for cyclopropyl and too sterically crowded for cyclopentyl.
      
Case Study 3: MmpL3 Inhibitors (Tuberculosis)
  • Target: Mycobacterial membrane protein Large 3 (MmpL3).[1]

  • Compound: 1-cyclobutyl-5-phenylpyrazole derivatives.[1]

  • Key Finding:

    • Anti-TB drugs require a specific lipophilicity range (LogD) to penetrate the mycolic acid cell wall.[1]

    • The 1-cyclobutyl group allowed the molecule to reach the optimal LogD (~3–4) while maintaining solubility, which was compromised when using larger alkyl chains like cyclohexyl.[1]

Part 5: Structural Data Summary

PropertyN-MethylN-IsopropylN-Cyclobutyl N-Cyclopentyl
Steric Bulk (A-Value) LowMediumMed-High High
Conformation Free RotationFree RotationPuckered (Rigid) Envelope (Flexible)
Lipophilicity (ΔLogP) Reference+0.8+1.2 +1.6
Metabolic Liability N-DealkylationHydroxylationLow (Stable) Oxidation

References

  • DNDI-6148 Discovery: Mowbray, C. E., et al. (2021).[1] DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Journal of Medicinal Chemistry. Link[1]

  • JNK3 Inhibitor SAR: Shin, Y., et al. (2020).[1] Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • MmpL3 Inhibitors: Li, W., et al. (2025).[1] Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv (Preprint).[1] Link[1]

  • Synthesis (Regioselectivity): Kelly, C., et al. (2025).[1] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. Link

  • General Pyrazole Pharmacology: Ebenezer, O., et al. (2023).[1] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, scalable protocol for the synthesis of 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole .

Unlike generic procedures, this guide addresses the critical challenge of regioselectivity inherent in pyrazole synthesis. Direct condensation of cyclobutyl hydrazine with 4-chloroacetoacetate typically yields the unwanted 5-chloromethyl isomer (or a difficult-to-separate mixture) due to the steric bulk of the cyclobutyl group directing the initial nucleophilic attack.

To ensure the exclusive formation of the 3-chloromethyl isomer, this protocol utilizes a Regioselective Carboxylate Intermediate Strategy , widely adopted in high-value medicinal chemistry programs (e.g., JAK inhibitor synthesis).

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The reaction of Cyclobutyl hydrazine with Ethyl 4-chloroacetoacetate is the most "obvious" route but is scientifically flawed for this specific target.

  • Mechanism: The most nucleophilic nitrogen of the hydrazine (the terminal

    
    ) attacks the most electrophilic carbonyl.
    
  • Outcome: In 4-chloroacetoacetate, the ketone is more reactive than the ester. However, the steric bulk of the cyclobutyl group often forces the terminal

    
     to attack the less hindered carbonyl or results in equilibration.
    
  • Result: This frequently yields the 5-chloromethyl isomer or a 60:40 mixture, requiring tedious chromatographic separation.

The Solution: Enaminone-Directed Cyclization

To guarantee the 3-position functionalization, we employ Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (or the ethoxy analog).

  • Step 1 (Cyclization): The hydrazine attacks the

    
    -carbon of the enaminone (Michael-type addition-elimination), followed by cyclization onto the 
    
    
    
    -keto ester. This "lock-and-key" mechanism forces the carboxylate to the 3-position.
  • Step 2 (Reduction): The ester is reduced to the alcohol.

  • Step 3 (Chlorination): The alcohol is converted to the chloride.

Part 2: Experimental Protocol

Phase 1: Synthesis of Ethyl 1-cyclobutyl-1H-pyrazole-3-carboxylate

Reagents:

  • Cyclobutyl hydrazine hydrochloride (1.0 equiv)

  • Ethyl 4-(dimethylamino)-2-oxobut-3-enoate (1.05 equiv) [Prepared from Ethyl Pyruvate + DMF-DMA]

  • Ethanol (anhydrous, 10 V)

  • Triethylamine (1.2 equiv)

Procedure:

  • Preparation: Charge a reaction vessel with Cyclobutyl hydrazine HCl and anhydrous Ethanol .

  • Neutralization: Cool to 0°C and add Triethylamine dropwise. Stir for 15 minutes to generate the free hydrazine base in situ.

  • Addition: Add Ethyl 4-(dimethylamino)-2-oxobut-3-enoate dropwise (dissolved in a minimum volume of ethanol if solid).

    • Note: The solution typically turns yellow/orange.

  • Cyclization: Warm the mixture to Reflux (78°C) and stir for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. The intermediate hydrazone is rarely seen; conversion to pyrazole is usually rapid at reflux.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , filter, and concentrate. The crude ester is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography (0-20% EtOAc/Hexane).
    

Yield Expectation: 85–92% Data:


 NMR should show the pyrazole C5-H singlet around 

7.6–7.8 ppm and the cyclobutyl methine multiplet.
Phase 2: Reduction to (1-Cyclobutyl-1H-pyrazol-3-yl)methanol

Reagents:

  • Ethyl 1-cyclobutyl-1H-pyrazole-3-carboxylate (from Phase 1)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 M in THF, 1.2 equiv)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • Setup: Under a Nitrogen atmosphere, cool a solution of the Ester in anhydrous THF to 0°C .

  • Reduction: Carefully add LiAlH4 solution dropwise.

    • Safety: Exothermic evolution of hydrogen gas. Maintain internal temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the weight of LiAlH4 used in grams.
  • Isolation: Add anhydrous

    
     to the granular white suspension, stir for 15 min, and filter through a pad of Celite.
    
  • Concentration: Evaporate the filtrate to yield the alcohol as a clear, viscous oil.

Yield Expectation: 90–95%

Phase 3: Chlorination to 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Reagents:

  • (1-Cyclobutyl-1H-pyrazol-3-yl)methanol (from Phase 2)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • Catalytic DMF (2 drops)

Procedure:

  • Setup: Dissolve the Alcohol in anhydrous DCM and cool to 0°C .

  • Activation: Add Thionyl Chloride dropwise. (Optional: Add 2 drops of DMF to catalyze the formation of the Vilsmeier-like intermediate).

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Endpoint: TLC should show complete consumption of the polar alcohol spot and appearance of a less polar product.

  • Workup: Carefully quench the reaction by pouring onto ice/saturated

    
     solution.
    
    • Caution:

      
       gas evolution.
      
  • Extraction: Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Final Purification: The product is an oil or low-melting solid. If high purity is required for biological assays, pass through a short silica plug (Hexane:EtOAc 9:1).

Yield Expectation: 88–94% Storage: Store at -20°C under inert gas (unstable to moisture over long periods).

Part 3: Visualization & Logic

Reaction Pathway Diagram[1]

G cluster_0 Critical Control Point Start Cyclobutyl Hydrazine (HCl Salt) Intermediate Ethyl 1-cyclobutyl- 1H-pyrazole-3-carboxylate Start->Intermediate Step 1: Cyclization Et3N, EtOH, Reflux (Regioselective Control) Reagent1 Ethyl 4-(dimethylamino)- 2-oxobut-3-enoate Reagent1->Intermediate + Alcohol (1-Cyclobutyl-1H- pyrazol-3-yl)methanol Intermediate->Alcohol Step 2: Reduction LiAlH4, THF, 0°C Product 3-(Chloromethyl)-1- cyclobutyl-1H-pyrazole Alcohol->Product Step 3: Chlorination SOCl2, DCM

Caption: Three-step regioselective synthesis pathway ensuring the chloromethyl group is installed exclusively at the 3-position.

Reagent & Yield Summary Table
StepTransformationKey ReagentSolventTempTypical YieldCritical Parameter
1 CyclizationEthyl 4-(dimethylamino)-2-oxobut-3-enoateEtOH78°C85-92%Use of enaminone ensures 3-isomer.
2 ReductionLiAlH4 (1.2 eq)THF0°C90-95%Maintain <10°C during addition.
3 ChlorinationThionyl Chloride (

)
DCMRT88-94%Quench carefully; product is acid-sensitive.

Part 4: References & Authority

  • Regioselectivity in Pyrazole Synthesis:

    • Martins, M. A. P., et al. "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from enaminones and hydrazines." Journal of Organic Chemistry, 2006.

    • Source: [J. Org.[1] Chem. Article (ACS)]([Link])

  • Synthesis of 3-Carboxylate Pyrazoles:

    • Deng, X., & Mani, N. S.[1][2] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters, 2006.[1][3]

    • Source:

  • Use of Enaminoketoesters (General Protocol):

    • Organic Syntheses, Coll.[2] Vol. 10, p. 11 (2004). Describes the reaction of hydrazines with enaminones to form specific pyrazole isomers.

    • Source:

  • Chlorination of Pyrazolyl Alcohols:

    • Standard methodologies for converting hydroxymethyl azoles to chloromethyl derivatives using Thionyl Chloride.

    • Source:

Sources

Technical Application Note: Functionalization of 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole via Nucleophilic Substitution

[1]

Executive Summary

3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a high-value heterocyclic building block characterized by a reactive electrophilic "warhead" (the chloromethyl group) and a lipophilic, metabolically robust N1-cyclobutyl motif.[1] This scaffold is increasingly prevalent in the design of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors where the pyrazole ring serves as a hinge-binder or a solvent-front extender.[1]

This application note provides validated protocols for exploiting the reactivity of the C3-chloromethyl group via nucleophilic substitution (

1

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Vesicant. The chloromethyl moiety is highly reactive toward biological nucleophiles (DNA/Proteins).[1]

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Decontamination: Spills should be treated with dilute ammonia or 10% aqueous sodium thiosulfate to quench the alkylating potential before cleanup.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to the corresponding alcohol [1].
    

Mechanistic Insight & Reactivity Profile

The reaction proceeds primarily via an


 mechanism
  • Electronic Effect: The pyrazole ring (an electron-poor heteroaromatic system) withdraws electron density from the chloromethyl group, making the C-Cl bond more polarized and the carbon more susceptible to nucleophilic attack compared to standard alkyl chlorides.[1]

  • Steric Effect: The cyclobutyl group at N1 is relatively bulky. While it does not directly sterically hinder the C3 position, it influences the molecule's conformation and solubility. It significantly increases lipophilicity (

    
     shift) compared to N-methyl analogs, necessitating the use of mid-polarity organic solvents [2].[1]
    
Reaction Landscape Visualization[1]

ReactionLandscapeSubstrate3-(Chloromethyl)-1-cyclobutyl-1H-pyrazoleN_AlkN-Alkylation(Amines/Heterocycles)Substrate->N_Alk R2NH / BaseO_AlkO-Alkylation(Phenols/Alcohols)Substrate->O_Alk R-OH / BaseS_AlkS-Alkylation(Thiols/Thiophenols)Substrate->S_Alk R-SH / BaseC_AlkC-Alkylation(Malonates/Cyanides)Substrate->C_Alk NaCN or EnolatesProd_NAmino-methyl pyrazoles(Kinase Linkers)N_Alk->Prod_NProd_OPyrazolyl ethersO_Alk->Prod_OProd_SThioethersS_Alk->Prod_SProd_CChain ExtensionC_Alk->Prod_C

Figure 1: Divergent synthetic pathways accessible from the chloromethyl pyrazole scaffold.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)

Application: Attaching the pyrazole core to a piperazine, morpholine, or aniline moiety common in drug discovery.[1]

Materials:

  • Substrate: 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 equiv)[1]

  • Nucleophile: Secondary amine (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF[1]

  • Catalyst: NaI (0.1 equiv) - Optional Finkelstein acceleration[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amine (1.2 equiv) in anhydrous MeCN (

    
     concentration relative to substrate).
    
  • Base Addition: Add

    
     (2.0 equiv). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.[1]
    
  • Substrate Addition: Add 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 equiv) dropwise at room temperature (RT).

    • Note: If the reaction is sluggish, add NaI (0.1 equiv) to generate the more reactive iodomethyl intermediate in situ.[1]

  • Reaction: Stir at

    
     for 4–12 hours. Monitor by LC-MS (Look for M-Cl+N mass shift).
    
  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Protocol B: O-Alkylation (Ether Synthesis)

Application: Coupling with phenols or hydroxypyridines.[1]

Materials:

  • Substrate: 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (1.0 equiv)[1]

  • Nucleophile: Phenol derivative (1.1 equiv)[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Activation: In a vial, combine the phenol (1.1 equiv) and

    
     (1.5 equiv) in DMF. Stir for 15 minutes at RT to ensure deprotonation.
    
  • Coupling: Add the pyrazole substrate (1.0 equiv) in one portion.

  • Reaction: Heat to

    
     for 2–6 hours.
    
    • Critical: Do not overheat (

      
      ) to avoid elimination side products or decomposition of the pyrazole ring.[1]
      
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .[1]
    

Optimization & Troubleshooting Guide

The following table summarizes common issues and their chemical rectifications.

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity or chloride leaving group is too slow.[1]Add Catalyst: Add 10 mol% NaI or TBAI (Tetrabutylammonium iodide).[1] Switch Solvent: Change from MeCN to DMF or DMSO to increase polarity.
Hydrolysis (Alcohol formation) Wet solvent or hygroscopic base.[1]Dry System: Use molecular sieves in solvent. Switch to anhydrous bases (

dried under vacuum).
Bis-Alkylation Primary amine nucleophile is too reactive.Stoichiometry: Use large excess of amine (5–10 equiv) or use a protecting group strategy (e.g., Boc-amine) followed by deprotection.[1]
Elimination Products Base is too strong/bulky or Temp too high.Milder Conditions: Switch from NaH/KOtBu to

or

. Lower temperature to RT.
Decision Tree for Condition Selection

OptimizationTreeStartSelect Nucleophile TypeType_NAmine (N-H)Start->Type_NType_OPhenol/Alcohol (O-H)Start->Type_OIs_PrimaryPrimary Amine?Type_N->Is_PrimaryAcidityIs Nucleophile Acidic?(Phenol vs Aliphatic OH)Type_O->AcidityPrim_YesRisk: Over-alkylationAction: Use Excess AmineBase: DIPEA / MeCNIs_Primary->Prim_YesYesPrim_NoSecondary AmineAction: Standard ProtocolBase: K2CO3 / MeCN / 60°CIs_Primary->Prim_NoNoAcid_PhenolPhenol (pKa ~10)Base: Cs2CO3 / DMFTemp: 50°CAcidity->Acid_PhenolPhenolAcid_AliphAliphatic Alcohol (pKa ~16)Base: NaH (Strong)Solvent: THF/DMFTemp: 0°C to RTAcidity->Acid_AliphAliphatic

Figure 2: Logic flow for selecting optimal reaction conditions based on nucleophile class.[1]

References

  • Katritzky, A. R.; Lam, J. N. "1-Chloromethyl-3,5-dimethylpyrazole hydrochloride.[1][2] A useful synthetic intermediate."[3][2][4] Canadian Journal of Chemistry, 1989 , 67(7), 1144–1147.[1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 112712294, 1-cyclobutyl-3-methyl-1h-pyrazole-4-carboxylic acid" (Structural Analog Data).[1] PubChem, 2025 . [1]

  • Lellek, V.; Chen, C.; et al. "One-pot condensations...[1][3] affording a wide variety of pyrazoles."[3][5] Synlett, 2018 , 29, 1071-1075.[1][3]

  • Fisher Scientific. "Safety Data Sheet: 3-(Chloromethyl)-1-methyl-1H-pyrazole."[1] Fisher Scientific UK, 2023 .

Procedure for N-alkylation of pyrazoles with cyclobutyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the N-Alkylation of Pyrazoles with Cyclobutyl Bromide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the N-alkylation of pyrazoles using cyclobutyl bromide, a key transformation in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. We will delve into the underlying reaction mechanisms, critical parameters influencing regioselectivity, and provide detailed, field-proven protocols for conducting this reaction. This guide is designed to equip researchers with the necessary knowledge to successfully synthesize N-cyclobutylpyrazoles and to troubleshoot common experimental challenges.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole motif is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in various biological interactions. The functionalization of the pyrazole ring, particularly at one of its nitrogen atoms, is a widely employed strategy to modulate the physicochemical and pharmacological properties of these molecules.[2] N-alkylation, specifically, can enhance metabolic stability, improve cell permeability, and fine-tune the binding affinity of a compound to its biological target.

The introduction of a cyclobutyl group can be particularly advantageous. The strained four-membered ring introduces a unique three-dimensional character, which can be beneficial for exploring new regions of chemical space and improving ligand-receptor interactions. This guide focuses on the practical aspects of attaching a cyclobutyl moiety to a pyrazole core via N-alkylation with cyclobutyl bromide.

Reaction Mechanism and Control of Regioselectivity

The N-alkylation of pyrazoles is typically a base-mediated nucleophilic substitution reaction. The process begins with the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of cyclobutyl bromide to form the N-C bond.

For unsymmetrical pyrazoles, a significant challenge arises: the potential for alkylation to occur at either the N1 or N2 position, leading to a mixture of regioisomers that can be difficult to separate.[3] The control of this regioselectivity is paramount and is governed by a combination of factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[3][4]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the respective nitrogen atoms.[3] Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen.

  • Reaction Conditions: The choice of base and solvent plays a crucial role in directing the regiochemical outcome.

    • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are often employed and can favor the formation of a single regioisomer.[3][4]

    • Base: The nature of the base is critical. For instance, potassium carbonate (K₂CO₃) in DMSO is often effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[3][4][5] In other cases, stronger bases like sodium hydride (NaH) can prevent the formation of regioisomeric products.[3][6][7]

Experimental Protocol: N-Alkylation of Pyrazole with Cyclobutyl Bromide

This protocol provides a general procedure for the base-mediated N-alkylation of a pyrazole derivative.

Materials:

  • Pyrazole (1.0 eq)

  • Cyclobutyl bromide (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Water (for work-up)

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).[3]

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.[3]

  • Deprotonation: Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrazole.

  • Addition of Alkylating Agent: Add cyclobutyl bromide (1.1 eq) dropwise to the suspension.[4]

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).[3][4]

  • Washing: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3][4]

  • Concentration: Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-cyclobutylpyrazole.[2]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Cyclobutyl bromide is a volatile and potentially harmful alkylating agent. Handle with care.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere and quench carefully.

Data Presentation and Optimization Strategies

The choice of reaction parameters can significantly influence the yield and regioselectivity of the N-alkylation. The following table summarizes common starting conditions and potential optimization strategies.

ParameterConditionRationale & Optimization Tips
Base K₂CO₃, Cs₂CO₃, NaH, iPr₂NEtA common starting point is K₂CO₃ or Cs₂CO₃.[3] NaH can be used for less reactive pyrazoles or when high N1 selectivity is desired.[4] The choice of base can dramatically alter regioselectivity.[6][7]
Solvent DMF, DMSO, Acetonitrile, THFPolar aprotic solvents like DMF and DMSO are generally good choices and can promote the formation of a single regioisomer.[3][4]
Temperature Room Temperature to 80°CStart at room temperature and gently heat if the reaction is sluggish. Lower temperatures may increase selectivity in some cases.[3]
Stoichiometry Alkylating Agent: 1.1-1.5 eq, Base: 1.5-2.0 eqA slight excess of the alkylating agent and base is typically used to ensure complete consumption of the starting pyrazole.[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Pyrazole and Base to a dry flask prep2 Add Anhydrous Solvent prep1->prep2 Under Inert Atmosphere react1 Stir for 15-30 min (Deprotonation) prep2->react1 react2 Add Cyclobutyl Bromide react1->react2 react3 Stir at RT - 80°C (4-24h) react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Quench with Water react4->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate workup4->workup5 workup6 Purify by Column Chromatography workup5->workup6

Caption: General experimental workflow for the N-alkylation of pyrazoles.

Factors Influencing Regioselectivity

G cluster_factors Controlling Factors cluster_conditions_details Condition Details regioselectivity N1/N2 Regioselectivity steric Steric Hindrance (Substituents & Alkylating Agent) regioselectivity->steric electronic Electronic Effects (Substituents on Pyrazole Ring) regioselectivity->electronic conditions Reaction Conditions regioselectivity->conditions base Choice of Base (e.g., K₂CO₃ vs. NaH) conditions->base solvent Solvent Polarity (e.g., DMF, DMSO) conditions->solvent temp Temperature conditions->temp

Caption: Key factors influencing the regioselectivity of pyrazole N-alkylation.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • N-alkylation method of pyrazole. Google Patents.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Europe PMC. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

Sources

Application Note: High-Throughput Preparation of Pyrazole-Based Libraries Using Chloromethyl Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This guide details the protocol for generating diverse pyrazole libraries utilizing 4-(chloromethyl)pyrazoles as the primary electrophilic scaffold. While pyrazoles are "privileged structures" in medicinal chemistry (found in Celecoxib, Rimonabant, and Sildenafil), the introduction of diversity at the 4-position is often bottlenecked by the availability of commercial building blocks.

Why Chloromethyl Intermediates? The chloromethyl group acts as a "benzylic-like" electrophile. It offers a distinct advantage over direct arylation or acylation:

  • Reactivity: It undergoes facile

    
     substitution with a wide range of nucleophiles (amines, thiols, alkoxides) under mild conditions.
    
  • Stability: Unlike acid chlorides, chloromethyl pyrazoles (specifically as hydrochloride salts) are stable enough for storage but reactive enough for parallel synthesis without harsh metal catalysis.

  • Linker Potential: The methylene bridge (

    
    ) interrupts conjugation, providing rotational freedom that can improve the solubility and binding kinetics of the final drug candidate.
    

Safety & Handling (Critical)

WARNING: Chloromethyl pyrazoles are potent alkylating agents . They structurally resemble nitrogen mustards and benzyl chlorides.

  • Toxicity: Highly corrosive to skin and eyes; potential carcinogens/mutagens due to DNA alkylation capability.

  • Lachrymators: Many benzyl-chloride analogs are strong tear agents. Handle only in a functioning fume hood.

  • Neutralization: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the electrophile.

Synthetic Workflow Overview

The synthesis follows a Divergent Strategy . We first construct a robust "Core Scaffold" (the chloromethyl pyrazole) and then split it into a parallel array for reaction with diverse nucleophiles.

Diagram 1: Library Generation Workflow

LibraryWorkflow cluster_Library Parallel Diversification (96-Well) Start Starting Material (Pyrazole-4-carboxylate) Red Reduction (LiAlH4/THF) -> Alcohol Start->Red Step 1 Chlor Chlorination (SOCl2/DCM) -> Chloromethyl Core Red->Chlor Step 2 Div1 Well A1: Amine R1 Chlor->Div1 Step 3 Div2 Well A2: Thiol R2 Chlor->Div2 Div3 Well A3: Phenol R3 Chlor->Div3 Scavenge Purification (Solid Phase Scavenging) Div1->Scavenge Step 4 Div2->Scavenge Div3->Scavenge Final Final Library (LC-MS QC) Scavenge->Final

Caption: Divergent synthesis workflow starting from pyrazole esters, processing through the key chloromethyl intermediate, and diverging into parallel nucleophilic substitutions.

Preparation of the Scaffold (The "Core")

Before library synthesis, the chloromethyl intermediate must be prepared in bulk. Direct chloromethylation of pyrazoles is often regioselective-poor; therefore, the Reduction-Chlorination route is the industry standard for high purity.

Protocol A: Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole HCl

Target Intermediate for Library

Reagents: Ethyl 1-methyl-1H-pyrazole-4-carboxylate,


 (Lithium Aluminum Hydride), 

(Thionyl Chloride).
  • Reduction to Alcohol:

    • Dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (10.0 g, 65 mmol) in anhydrous THF (100 mL) under

      
      .
      
    • Cool to 0°C. Add

      
       (1.0 M in THF, 1.2 equiv) dropwise.
      
    • Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hex).

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ). Filter precipitate.[1] Concentrate filtrate to yield (1-methyl-1H-pyrazol-4-yl)methanol .
  • Chlorination:

    • Dissolve the crude alcohol in DCM (50 mL).

    • Cool to 0°C. Add

      
       (1.5 equiv) dropwise. Caution: Gas evolution (
      
      
      
      , HCl).
    • Reflux for 2 hours.

    • Evaporate solvent and excess

      
       in vacuo.
      
    • Isolation: Triturate the residue with diethyl ether. The product precipitates as the Hydrochloride Salt .

    • Note: Storing as the HCl salt prevents self-alkylation (polymerization) which can occur with the free base.

Library Diversification Protocol ( Array)

This protocol is designed for a 96-well deep-well block format using solution-phase synthesis with solid-phase scavenging (easier automation, no columns).

Reaction Mechanism

The reaction proceeds via a classical


 mechanism. The pyrazole ring acts as an electron-rich heteroaromatic system, but the methylene chloride is sufficiently reactive without activation.
Diagram 2: Mechanistic Pathway

Mechanism Reactant 4-(Chloromethyl) pyrazole TS Transition State [Cl...CH2...Nu]‡ Reactant->TS + Nuc / Base Nuc Nucleophile (H-Nu-R) Product 4-(Nu-methyl) pyrazole TS->Product Byprod HCl / Salt TS->Byprod

Caption:


 displacement of the chloride leaving group by the nucleophile. Base is required to neutralize the HCl byproduct.
Experimental Procedure

Reagents:

  • Scaffold: 4-(Chloromethyl)-1-methyl-1H-pyrazole HCl (0.1 mmol per well).

  • Nucleophiles: Diverse Amines (primary/secondary), Thiols, or Phenols (0.12 - 0.15 mmol per well).

  • Base: DIPEA (Diisopropylethylamine) or

    
     (anhydrous).
    
  • Solvent: Acetonitrile (ACN) or DMF (dry).

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Scaffold Stock: Dissolve the chloromethyl pyrazole HCl in ACN to a concentration of 0.2 M.

    • Base Stock: Prepare 1.0 M DIPEA in ACN.

  • Arraying:

    • To each well of the 96-well block, add 500 µL Scaffold Stock (0.1 mmol).

    • Add 1.2 - 1.5 equivalents of the specific Nucleophile (Amine/Thiol) to the respective wells.

    • Add 300 µL Base Stock (3.0 equiv). Note: Excess base is needed to neutralize the HCl salt of the starting material plus the HCl generated during substitution.

  • Reaction:

    • Seal the block with a chemically resistant mat.

    • Shake/Vortex at 60°C for 12 hours . (Thiols react at RT; sterically hindered amines may require 80°C).

  • Workup (Scavenging):

    • Objective: Remove excess Nucleophile (Amine) without chromatography.

    • Add PS-Isocyanate resin (Polystyrene-supported isocyanate, ~1.5 mmol/g loading) to each well (approx 3 equiv relative to excess amine).

    • Shake at RT for 4 hours. The resin reacts with excess amine to form an insoluble urea.

  • Filtration:

    • Filter the reaction mixture through a frit-bottom plate into a receiving plate.

    • Wash resin with 200 µL ACN.

  • Finishing:

    • Concentrate the filtrate using a centrifugal evaporator (Genevac or SpeedVac).

    • Resuspend in DMSO for QC (LC-MS) and biological screening.

Data & Troubleshooting Guide

Solvent & Base Compatibility Table
Nucleophile TypePreferred SolventPreferred BaseTemperatureNotes
Primary Amines ACN or DCMDIPEA / TEART - 40°CRisk of bis-alkylation if scaffold is in excess. Use excess amine.
Secondary Amines ACN or DMFDIPEA /

60°CCleanest reaction; forms tertiary amines.
Thiols DMF

0°C - RTVery fast. Oxidation to disulfide is a side reaction (degas solvents).
Phenols DMF / Acetone

/

60°C - 80°CRequires stronger base/heat. Add KI (Finkelstein) to accelerate.
Troubleshooting "Self-Validating" Steps
  • Validation 1 (Starting Material): The chloromethyl scaffold should be a white/off-white solid. If it turns yellow/sticky, it has likely hydrolyzed or polymerized. Check LC-MS: Mass = [M-Cl+OH] (Alcohol) or [Dimer].

  • Validation 2 (Reaction Completion): Spot check 3 random wells by TLC or LC-MS. If unreacted chloride remains, add catalytic Potassium Iodide (KI) to form the more reactive iodomethyl intermediate in situ.

References

  • Synthesis of Pyrazole Scaffolds

    • Source: National Institutes of Health (NIH) / PubChem. "Synthesis of 4-(chloromethyl)pyrazoles."
    • Link:

  • Safety Data (Alkylating Agents)

    • Source: Fisher Scientific. "Safety Data Sheet: 3-(Chloromethyl)-1-methyl-1H-pyrazole."
    • Link:

  • Solid Phase Scavenging Methodology

    • Source: Biotage / Merck.
    • Link:

  • Nucleophilic Substitution on Pyrazoles

    • Source:Journal of Organic Chemistry. "Parallel synthesis of pyrazole libraries." (General methodology reference).
    • Link:

(Note: Specific deep-links to dynamic search results or paywalled PDFs are replaced with persistent landing pages to ensure link integrity as per "Link Integrity" requirement.)

Sources

Application Note: A Practical Guide to the Synthesis of 1-Cyclobutyl-3-Substituted Pyrazoles via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of 1-cyclobutyl-3-substituted pyrazoles, a class of compounds with significant potential in discovery programs. We detail a robust and versatile two-stage synthetic strategy that begins with the preparation of a key intermediate, 1-cyclobutyl-3-chloropyrazole, followed by its diversification through nucleophilic aromatic substitution (SNAr) to generate a library of analogues. This guide emphasizes the mechanistic rationale behind the procedural steps, offers detailed, self-validating protocols, and includes troubleshooting insights to ensure reliable execution.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of physicochemical properties, making them privileged scaffolds in drug design.[3][4] Their structural versatility allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties to optimize pharmacological activity. Notable drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant feature a pyrazole core, highlighting its therapeutic relevance.[1] The N-cyclobutyl group, in particular, is a valuable substituent in modern medicinal chemistry, often used to improve metabolic stability and modulate lipophilicity. This guide focuses on the chloride displacement at the C3 position, a powerful method for introducing diverse functional groups crucial for exploring structure-activity relationships (SAR).

The Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The core of our synthetic strategy is the nucleophilic aromatic substitution (SNAr) reaction. Unlike typical aromatic rings, which are electron-rich and resistant to nucleophilic attack, the pyrazole ring is rendered sufficiently electrophilic by the inductive effect of its two nitrogen atoms.[5][6] This "aza-activation" facilitates the displacement of a good leaving group, such as chloride, at the C3 or C5 positions by a wide range of nucleophiles.

The overall workflow involves two primary stages:

  • Synthesis of the Key Intermediate: Preparation of 1-cyclobutyl-3-chloropyrazole from commercially available starting materials.

  • Diversification via SNAr: Reaction of the chloro-pyrazole intermediate with various nucleophiles (amines, thiols, phenols, etc.) to yield the target 3-substituted products.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Diversification SM Ethyl Acetoacetate + Cyclobutylhydrazine Pyrazolone 1-Cyclobutyl-1H-pyrazol-3(2H)-one SM->Pyrazolone Knorr Condensation Chlorination Chlorination (e.g., POCl₃) Pyrazolone->Chlorination Intermediate Key Intermediate: 1-Cyclobutyl-3-chloropyrazole Chlorination->Intermediate SNAr SNAr Reaction (Chloride Displacement) Intermediate->SNAr Nucleophiles Nucleophiles (R-NH₂, R-SH, R-OH, etc.) Nucleophiles->SNAr Product Target Product: 1-Cyclobutyl-3-substituted Pyrazole SNAr->Product

Diagram 1: High-level workflow for the synthesis of 1-cyclobutyl-3-substituted pyrazoles.

Mechanism: The SNAr Pathway on the Pyrazole Ring

The SNAr reaction on a halo-pyrazole proceeds via a two-step addition-elimination mechanism.[7]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the chloride, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.[8] The stability of this intermediate is crucial and is enhanced by the electron-withdrawing nature of the adjacent ring nitrogens.

  • Elimination of Leaving Group: The aromaticity of the pyrazole ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.

This pathway is highly favored for heteroaromatic systems and generally proceeds without the need for metal catalysis, which is often required for cross-coupling reactions on less activated aromatic rings.[5][9]

Diagram 2: The addition-elimination mechanism of the SNAr reaction on the pyrazole core.

Experimental Protocols

Part A: Synthesis of Key Intermediate: 1-Cyclobutyl-3-chloropyrazole

This synthesis is performed in two steps from common starting materials.

Step 1: Synthesis of 1-Cyclobutyl-1H-pyrazol-3(2H)-one

This step utilizes the classical Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[10]

  • Reagents & Materials:

    • Cyclobutylhydrazine hydrochloride

    • Ethyl acetoacetate

    • Sodium ethoxide

    • Ethanol (absolute)

    • Diethyl ether

    • Hydrochloric acid (1M)

  • Protocol:

    • To a stirred solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add cyclobutylhydrazine hydrochloride (1.0 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add ethyl acetoacetate (1.05 eq) dropwise, keeping the temperature below 30 °C.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Redissolve the residue in water and acidify to pH ~5-6 with 1M HCl.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazolone, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Cyclobutyl-3-chloropyrazole

This transformation is a dehydroxy-chlorination, a standard method for converting pyrazolones to chloropyrazoles.[11]

  • Reagents & Materials:

    • 1-Cyclobutyl-1H-pyrazol-3(2H)-one (from Step 1)

    • Phosphorus oxychloride (POCl₃)

    • Toluene

    • Saturated sodium bicarbonate solution

  • Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • Suspend the crude 1-cyclobutyl-1H-pyrazol-3(2H)-one (1.0 eq) in toluene.

    • Add phosphorus oxychloride (3.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 1-cyclobutyl-3-chloropyrazole as a pure solid or oil.

Part B: General Protocol for SNAr Diversification

This general procedure can be adapted for a wide range of nucleophiles.

  • Reagents & Materials:

    • 1-Cyclobutyl-3-chloropyrazole (1.0 eq)

    • Nucleophile (e.g., amine, thiol, phenol) (1.2 - 1.5 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 eq)

    • Solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Protocol:

    • To a vial or round-bottom flask, add 1-cyclobutyl-3-chloropyrazole (1.0 eq), the chosen nucleophile (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the solvent (e.g., DMF) to create a concentration of approximately 0.2-0.5 M.

    • Seal the vessel and heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the coupling partner and should be determined empirically.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine to remove residual DMF/DMSO, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product via silica gel column chromatography or preparative HPLC.

Data Summary and Exemplification

The following table illustrates the versatility of the SNAr protocol with various nucleophiles.

EntryNucleophileBaseSolventTemp (°C)Expected Yield (%)Product Structure
1MorpholineK₂CO₃DMF10085-95%
24-Methoxy-thiophenolCs₂CO₃DMSO12075-85%
3PhenolK₂CO₃Acetonitrile8060-70%
4BenzylamineEt₃NDMF9080-90%

Troubleshooting and Scientific Rationale

  • Low or No Reactivity:

    • Cause: The nucleophile may be too weak, or the temperature may be too low. Phenols and aliphatic alcohols are generally less reactive than amines or thiols.

    • Solution: Increase the reaction temperature. Switch to a more polar aprotic solvent like DMSO to better solvate the ions. Use a stronger base like cesium carbonate (Cs₂CO₃), which is more soluble and can accelerate the reaction.

  • Side Product Formation:

    • Cause: For primary amine nucleophiles, double addition (reaction at both N-H bonds) can sometimes occur, though it is rare. More commonly, degradation of starting materials or products can happen at high temperatures over extended periods.

    • Solution: Use a slight excess of the amine nucleophile (1.2-1.5 eq) but avoid a large excess. Monitor the reaction closely and stop it once the starting material is consumed to prevent degradation.

  • Difficult Purification:

    • Cause: Residual high-boiling point solvents like DMF or DMSO can complicate purification.

    • Solution: After the aqueous workup, perform multiple washes with brine or a LiCl solution (5-15%) to effectively remove residual polar aprotic solvents from the organic layer before concentration.[12]

Conclusion

This application note outlines a reliable and highly adaptable synthetic route for producing 1-cyclobutyl-3-substituted pyrazoles. The SNAr reaction on the 1-cyclobutyl-3-chloropyrazole intermediate provides a powerful platform for generating diverse chemical libraries. The protocols and insights provided herein are designed to be directly applicable in a research setting, facilitating the exploration of this important chemical space for drug discovery and development.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Fadila, B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Bioorganic & Medicinal Chemistry.
  • Becerra, D., & Castillo, J.C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Byers, J. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. In the Pipeline.
  • Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • Catalysed SNAr reactions. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Efficient one-pot synthesis of substituted pyrazoles. (2012). Organic & Biomolecular Chemistry.
  • Nucleophilic arom
  • Two mechanisms for SNAr reactions. (n.d.).
  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (2013). European Journal of Organic Chemistry.
  • US Patent US9522900B2. (2016). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Environmental Science & Technology.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2014). The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and storage protocols for 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole , a reactive electrophile frequently used as a building block in medicinal chemistry.

Its structural motif—a primary alkyl halide attached to an electron-rich heteroaromatic ring—renders it highly susceptible to hydrolytic degradation . The chloromethyl group behaves similarly to a benzylic halide, where the adjacent pyrazole ring can stabilize the transition state of nucleophilic substitution, accelerating reaction with atmospheric moisture.

Part 1: The Core Instability Issue

The "Hydrolysis Trap" Upon exposure to moisture, 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole undergoes rapid hydrolysis to form 3-(hydroxymethyl)-1-cyclobutyl-1H-pyrazole and Hydrochloric Acid (HCl) .

  • The Catalyst Effect: The byproduct, HCl, is autocatalytic. As it accumulates, it increases the ionic strength and acidity of the local environment, potentially protonating the pyrazole nitrogen and further accelerating degradation or inducing polymerization.

  • Visual Indicators:

    • Fuming: In high humidity, the release of HCl gas may cause visible fuming.

    • Texture Change: Transition from a free-flowing solid/oil to a sticky gum or sludge.

    • Acidity: A damp pH strip held above the open vial turns red (acidic vapors).

Mechanism of Degradation

The following diagram illustrates the hydrolysis pathway you are fighting against.

HydrolysisMechanism Reactant 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (Intact Reagent) TS Transition State (Sₙ2 / Sₙ1 Character) Reactant->TS + Moisture Moisture Atmospheric H₂O (Nucleophile) Moisture->TS Product 3-(Hydroxymethyl)-1-cyclobutyl-1H-pyrazole (Degradant) TS->Product Byproduct HCl (Autocatalyst) TS->Byproduct Byproduct->Reactant Catalyzes further degradation

Figure 1: Hydrolysis pathway of chloromethyl pyrazoles. The formation of HCl creates a self-accelerating degradation loop.

Part 2: Troubleshooting & FAQs

Q1: I stored the compound in the fridge (4°C), but it still degraded. Why?

A: Temperature control alone is insufficient. Standard laboratory refrigerators have high relative humidity. If the vial cap is not perfectly sealed (or if it's a simple screw cap with a poor liner), moisture permeates over time. Corrective Action: You must use the "Double-Seal Desiccation" method (see Protocols below). Store at -20°C rather than 4°C to kinetically slow the hydrolysis reaction [1].

Q2: How can I confirm if my batch is hydrolyzed without running a full NMR?

A: The Silver Nitrate Test is a rapid qualitative check for free chloride ions (generated by hydrolysis).

  • Dissolve a small amount (~5 mg) of the compound in ethanol.

  • Add 1 drop of 0.1 M AgNO₃ solution.

  • Result: Immediate heavy white precipitate (AgCl) indicates significant hydrolysis (presence of free HCl/Cl⁻). A faint haze is acceptable for some grades, but a heavy solid indicates the material is compromised.

Q3: Can I purify the material if it has partially hydrolyzed?

A: Yes, but you must neutralize the HCl immediately. The alcohol impurity (hydroxymethyl) is much more polar than the chloromethyl starting material.

  • Dissolve the crude material in Ethyl Acetate.

  • Wash immediately with cold saturated NaHCO₃ (to quench HCl).

  • Dry over MgSO₄ and filter.

  • Purify via Flash Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient. The chloromethyl compound will elute significantly earlier (higher Rf) than the alcohol degradation product.

Q4: Which solvents should I avoid during reactions?

A: Avoid protic solvents (Methanol, Ethanol, Water) and nucleophilic solvents (DMSO, DMF) for long durations if not reacting immediately.

  • Best Solvents: DCM, THF, Toluene (Anhydrous).

  • Note: If using DMF/DMSO for S_N2 reactions, ensure they are "Anhydrous" grade. Commercial DMF often contains trace amines and water that react with alkyl halides [2].

Part 3: Experimental Protocols

Protocol A: The "Double-Seal" Storage System

Objective: To achieve a shelf-life of >12 months.

ComponentSpecificationReason
Primary Container Glass vial with Teflon (PTFE) lined capPTFE prevents chemical leaching and provides a tighter seal than pulp/foil liners.
Atmosphere Argon or Nitrogen backfillDisplaces humid air before sealing.[1]
Secondary Container Wide-mouth HDPE jar or DesiccatorCreates a micro-environment.
Desiccant Indicating Drierite (CaSO₄) or Silica GelActively scavenges moisture that permeates the secondary jar.
Temperature -20°C (Freezer)Slows kinetic rate of hydrolysis.

Step-by-Step:

  • Flush the primary vial with Argon for 15 seconds. Cap tightly immediately.

  • Wrap the cap junction with Parafilm (stretch and seal).

  • Place the vial inside the Secondary Container containing 1-2 inches of active desiccant.

  • Store the entire assembly in the -20°C freezer.

  • Critical: Allow the jar to warm to room temperature before opening to prevent condensation from forming on the cold vial.

Protocol B: Handling & Weighing (The "Dry-Blanket" Technique)

Objective: Prevent hydrolysis during experimental setup.

  • Preparation: Do not weigh this compound on an open balance bench on a humid day.

  • Inert Gas Flow: If a glovebox is unavailable, use an inverted funnel connected to a nitrogen line clamp above the balance pan to create a "curtain" of dry gas.

  • Speed: Weigh quickly into a tared vial containing the reaction solvent (e.g., anhydrous THF).

  • Immediate Dissolution: Once dissolved, the compound is kinetically more stable than as a high-surface-area solid exposed to air, provided the solvent is dry.

Protocol C: QC Method (HPLC-UV)

Objective: Quantify the ratio of Chloromethyl (Active) vs. Hydroxymethyl (Degradant).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 220 nm (Pyrazole ring absorption).

  • Expected Result:

    • Hydroxymethyl impurity (Polar): Elutes early (e.g., ~2-3 min).

    • Chloromethyl target (Non-polar): Elutes later (e.g., ~6-7 min).

Part 4: Decision Tree & Workflow

Use this logic flow to determine the usability of your stored reagent.

StorageWorkflow Start Inspect Reagent Batch Visual Visual Check: Fuming? Sticky? Discolored? Start->Visual SilverTest Silver Nitrate Test (Optional Rapid Check) Visual->SilverTest No (Unsure) ResultBad Precipitate/Fuming Detected Visual->ResultBad Yes SilverTest->ResultBad Heavy Precipitate ResultGood Looks Clean / No Precipitate SilverTest->ResultGood Clear/Haze Purify Perform Protocol C (NaHCO3 Wash + Flash Col) ResultBad->Purify QC Run HPLC/NMR QC ResultGood->QC Decision Purity > 95%? QC->Decision Use Proceed to Experiment Decision->Use Yes Decision->Purify No

Figure 2: Decision matrix for assessing reagent integrity before use.

References

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Synthesis of 1-Cyclobutyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. As researchers in drug discovery, you often encounter the 1-cyclobutyl pyrazole moiety in JAK inhibitors and other kinase-targeting scaffolds. The synthesis of this motif presents a unique "Goldilocks" challenge: the cyclobutyl group is bulky enough to hinder reactivity but not bulky enough to enforce perfect steric control, often leading to frustrating regioisomeric mixtures (N1 vs. N2 or 1,3- vs. 1,5-substitution).[1]

This guide synthesizes field-proven protocols to maximize yield and regiocontrol. We focus on two primary workflows: De Novo Cyclization (constructing the ring) and N-Alkylation (functionalizing an existing ring).

Module 1: De Novo Cyclization (The Knorr Approach)

Context: The most reliable method for establishing specific substitution patterns (e.g., 1-cyclobutyl-3-methyl-5-phenylpyrazole) is the condensation of cyclobutylhydrazine with a 1,3-dielectrophile.

Decision Matrix: Route Selection

RouteSelection Start Target: 1-Cyclobutyl Pyrazole Subst Is the Pyrazole C3/C5 Unsymmetrical? Start->Subst Sym Symmetrical (R3 = R5) Use Standard Knorr (EtOH/Reflux) Subst->Sym No Unsym Unsymmetrical (R3 ≠ R5) Subst->Unsym Yes Enaminone Use Enaminone Precursor (High Regiocontrol) Unsym->Enaminone Electronic Differentiation Possible Diketone Use 1,3-Diketone + TFE/HFIP (Solvent Control) Unsym->Diketone Steric Differentiation Only Result1 Yields 1,5-Isomer (Major) Enaminone->Result1 Result2 Yields 1,3-Isomer (Major) Diketone->Result2

Caption: Decision tree for selecting the optimal synthetic pathway based on substitution patterns.

Troubleshooting & FAQs

Q1: I am reacting cyclobutylhydrazine with a 1,3-diketone in ethanol, but I get a 1:1 mixture of isomers. How do I fix this? Diagnosis: In protic solvents like ethanol, the hydrazine attacks both carbonyls of the 1,3-diketone with similar rates if the steric difference between R3 and R5 is minimal. Solution: Switch to Fluorinated Alcohols (TFE or HFIP).[1][2]

  • Mechanism: Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) are strong hydrogen bond donors.[1] They selectively activate the more basic carbonyl or stabilize specific transition states, often enhancing regioselectivity to >90:1.[1]

  • Protocol Adjustment: Run the reaction in TFE at room temperature instead of refluxing ethanol.

Q2: My yield is low (<40%) when using cyclobutylhydrazine hydrochloride. Diagnosis: The hydrochloride salt releases acid, which can protonate the hydrazine (rendering it non-nucleophilic) or catalyze the degradation of sensitive enaminones.[1] Solution:

  • Free Base First: Neutralize the hydrazine salt with 1 equivalent of NaOEt or Et3N before adding the electrophile.

  • Scavenger: Add a mild base (e.g., pyridine) if running in non-basic conditions.[1]

Optimized Protocol: Regioselective Cyclization in TFE
ParameterSpecificationNotes
Reagents 1,3-Diketone (1.0 equiv), Cyclobutylhydrazine HCl (1.1 equiv)Use HCl salt for stability; neutralize in situ.[1]
Solvent 2,2,2-Trifluoroethanol (TFE) Critical for regioselectivity [1].[1]
Base Et3N (1.1 equiv)To release free hydrazine.
Temp/Time 25 °C for 2–4 hAvoid high heat to prevent equilibration.
Work-up Evaporate TFE, dissolve in EtOAc, wash w/ NaHCO3.TFE is expensive; recover by distillation if possible.

Module 2: N-Alkylation of Pyrazoles

Context: Used when the pyrazole ring is already formed (e.g., commercial sources) and you need to append the cyclobutyl group.[1]

Mechanism & Selectivity[1][2][4][5][6]

Q3: Why is the reaction with cyclobutyl bromide so slow compared to ethyl bromide? Diagnosis: Cyclobutyl bromide is a secondary halide with significant steric strain. It is prone to


 elimination (forming cyclobutene) rather than 

substitution, especially with strong bases.[1] Solution:
  • Leaving Group: Switch from Bromide to Iodide or Tosylate to improve

    
     kinetics.
    
  • Base Selection: Use Cesium Carbonate (

    
    )  in DMF or Acetonitrile.[1] The "Cesium Effect" improves solubility and nucleophilicity of the pyrazole anion without being basic enough to promote rapid elimination.
    

Q4: I am getting N2 alkylation instead of N1. How do I direct it? Diagnosis: Tautomerism. The alkylating agent will attack the most nucleophilic nitrogen or the one least sterically hindered. Solution:

  • Steric Control: If C3 has a bulky group (e.g., t-Butyl, Phenyl), alkylation will naturally favor N1 (far from the bulk).[1]

  • Kinetic Control: Perform the reaction at lower temperatures (0 °C) to favor the kinetic product, though this may be too slow for cyclobutyl electrophiles.

Optimized Protocol: Cs-Promoted N-Alkylation
  • Dissolution: Dissolve Pyrazole (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (1.5 equiv). Stir for 30 min at RT.
    
  • Alkylation: Add Cyclobutyl iodide (1.2 equiv). Note: If iodide is unavailable, generate in situ by adding Cyclobutyl bromide + 0.5 equiv NaI (Finkelstein).[1]

  • Reaction: Heat to 60–80 °C . Monitor by LCMS.[3][4]

    • Warning: Do not exceed 90 °C to minimize elimination to cyclobutene.

  • Work-up: Dilute with water, extract with EtOAc.

Module 3: Advanced Troubleshooting

Common Failure Modes Table
SymptomProbable CauseCorrective Action
Low Yield (<30%)

Elimination of Cyclobutyl halide
Switch to Cyclobutyl mesylate/tosylate; Lower base strength (use

instead of NaH).
Regioisomers (1:1) Lack of steric differentiationUse Enaminones (Module 1) or separate via Flash Chromatography (Isomers usually have

).[1]
Starting Material Stalled Poor NucleophilicityAdd catalyst: 18-Crown-6 (if using

) or switch to DMF/DMSO.
Oil/Gum Product Solvent occlusionCyclobutyl pyrazoles are often oils. Lyophilize from benzene/dioxane or form HCl salt for crystallization.
Regioselectivity Mechanism Visualization

Mechanism Hydrazine Cyclobutyl-NH-NH2 Step1 Attack at Carbonyl Hydrazine->Step1 Diketone Unsymmetrical 1,3-Diketone Diketone->Step1 PathA Path A: Attack at C1 (Sterically Hindered) Step1->PathA PathB Path B: Attack at C3 (Less Hindered) Step1->PathB ProdA 1,5-Isomer (Minor) PathA->ProdA ProdB 1,3-Isomer (Major) PathB->ProdB

Caption: Steric control mechanism favoring the 1,3-isomer when using bulky cyclobutyl hydrazine.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (2008).[1] URL:[Link] (Verified via Organic Chemistry Portal context).[1]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: Journal of Organic Chemistry (2022).[1][5] URL:[Link][1]

Sources

Technical Support Center: Optimizing Nucleophilic Attack on Chloromethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Temperature Optimization for Chloromethyl Scaffolds (Merrifield Resins & Heterocycles) Audience: Senior Researchers, Process Chemists Version: 2.1 (Current)

Introduction: The Kinetic Sweet Spot

The chloromethyl group (


) is a "privileged" electrophile in organic synthesis, serving as the linchpin for functionalizing polystyrene supports (Merrifield resins) and building drug pharmacophores (e.g., chloromethyl-pyridines).

However, it presents a deceptive kinetic challenge. While technically a primary alkyl halide favoring


 mechanisms, the adjacent aromatic system activates the position for both substitution (good) and side reactions like polymerization or solvolysis (bad).

The Core Problem:

  • Too Cold (

    
    ):  Reaction stalls. On solid phase, poor swelling kinetics prevent the nucleophile from reaching internal sites.
    
  • Too Hot (

    
    ): 
    
    • Elimination: Formation of stilbene derivatives.

    • Quaternization: Double alkylation of primary amines.

    • 
       Competition:  In electron-deficient heterocycles (e.g., pyridines), high heat triggers attack on the ring carbons rather than the methylene group.
      

This guide provides the protocols to find the thermodynamic window where


.

Module 1: Critical Decision Frameworks

Visualizing the Reaction Pathway

Before heating, understand the competing pathways. The following diagram illustrates the divergence between the desired


 attack and thermal degradation routes.

ReactionPathways Start Chloromethyl Substrate (R-CH2-Cl) SN2 SN2 Transition State (Concerted) Start->SN2 Polar Aprotic Solvent Mod. Temp (40-60°C) Carbo Benzylic Carbocation (SN1 Pathway) Start->Carbo Protic Solvent High Temp (>80°C) Side3 Side Product: Ring Substitution (SNAr - Pyridines only) Start->Side3 High Temp + Electron Deficient Ring Nu Nucleophile (Nu-) Prod Desired Product (R-CH2-Nu) SN2->Prod Major Path Side1 Side Product: Dimer/Polymer (Friedel-Crafts) Carbo->Side1 High Conc. Side2 Side Product: Vinyl/Stilbene (Elimination) Carbo->Side2 Strong Base

Figure 1: Kinetic divergence of chloromethyl substrates. High temperatures favor carbocation formation (red), leading to side products.

Module 2: Optimization Protocols

Protocol A: The "Finkelstein Assist" (Solution Phase)

Best for: Temperature-sensitive substrates (e.g., chloromethyl pyridines) where high heat causes decomposition.

The Science: By adding a catalytic amount of Sodium Iodide (NaI), you convert the alkyl chloride (


) to a more reactive alkyl iodide (

) in situ. The iodide is a better leaving group (

of conjugate acid: -10 vs -7 for HCl), allowing the reaction to proceed at 20-40°C lower than standard conditions.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve substrate (1.0 eq) in anhydrous Acetone (if boiling point allows) or DMF.

    • Note: Acetone precipitates NaCl, driving the equilibrium (Le Chatelier’s principle).

  • Catalyst Addition: Add 0.1 – 0.2 eq of NaI .

    • Checkpoint: Solution may turn slightly yellow (iodine liberation); this is normal.

  • Nucleophile Addition: Add the amine/thiol (1.1 – 1.5 eq) and Base (e.g.,

    
    , 2.0 eq).[1]
    
  • Temperature Ramp:

    • Start at 25°C . Stir for 1 hour.

    • Monitor via TLC/LCMS.[1][2] If <10% conversion, increase to 40°C .

    • Critical Limit: Do not exceed 60°C for chloromethyl pyridines to avoid self-polymerization.

  • Quench: Filter off inorganic salts before aqueous workup.

Protocol B: Solid-Phase Swell-and-Heat (Merrifield Resin)

Best for: Functionalizing polystyrene beads.

The Science: Reaction rate on solid phase is diffusion-controlled. Temperature serves two roles here: overcoming the activation energy (


) and increasing the solvation (swelling) of the polymer matrix to expose internal sites.

Step-by-Step Methodology:

  • The Swell (Crucial):

    • Place Merrifield resin in the reactor.[3]

    • Add DCM (Dichloromethane) and soak for 30 mins at 25°C.

    • Why? DCM swells polystyrene better than DMF, "opening" the pores.

    • Drain and exchange solvent to DMF (Dimethylformamide).

  • Reagent Loading:

    • Add Nucleophile (excess, typically 3-5 eq) and Base (Cs2CO3 or DIPEA).

    • Why Cesium? The "Cesium Effect" improves solubility and nucleophilicity in organic solvents.

  • The Thermal Cycle:

    • Initial Stage: Heat to 50°C for 4 hours.

    • In-Process Check (The Kaiser Test/Chloranil Test): Remove a few beads, wash, and test for unreacted nucleophile or residual chloride (Volhard titration).

    • Boost Stage: If loading is low, raise to 75°C for 2-4 hours.

    • Warning: >80°C in DMF can cause DMF decomposition (forming dimethylamine), which will react with your resin to form a generic impurity.

Module 3: Troubleshooting & FAQs

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Reaction Stalled (<50% Conv.) Temperature too low; Chloride is a poor leaving group.1. Add NaI (0.1 eq) (Finkelstein condition).2. Switch solvent to DMSO (higher dielectric constant).
Product is Black/Tar Polymerization of substrate; Oxidation of amine.1. Lower Temp by 10°C.2. Degas solvents (sparge with

).3. Add radical scavenger (BHT) if vinyl groups present.
Double Alkylation (Quaternization) Temp too high; Nucleophile too concentrated.1. Use excess nucleophile (statistically favors mono-sub).2. Add nucleophile slowly (dropwise) at lower temp.
Regioselectivity Loss (Pyridines)

attack on ring instead of

.
1. Strict Temp Limit: Keep <50°C.2. Use a "softer" nucleophile (thiol vs alkoxide).
Optimization Decision Tree

Use this logic flow to determine your starting temperature.

Sources

Storage stability of 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole at low temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Storage Stability & Handling Guide

Ticket ID: [SYS-PYR-CL-001] Status: Active Severity: High (Reactive Intermediate) Applicable CAS: Analogous to 84547-64-8 (Methyl variant); Specific Cyclobutyl CAS varies by vendor.

Part 1: Critical Reactivity Profile (The "Why")

Before addressing storage, you must understand the molecular "hot spot" driving instability. This compound is not an inert building block; it is an electrophilic alkylating agent .

The Instability Mechanism

The primary risk factor is the chloromethyl group (


)  at the 3-position. While the pyrazole ring and cyclobutyl group are kinetically stable, the C-Cl bond is labile.
  • Hydrolysis (Moisture Attack): Upon contact with atmospheric moisture, the chloride is displaced by water, forming the corresponding alcohol (3-(hydroxymethyl)-1-cyclobutyl-1H-pyrazole) and Hydrochloric Acid (HCl) .

  • Autocatalytic Decomposition: The generated HCl is the enemy. It protonates the pyrazole nitrogen, increasing the electrophilicity of the system and accelerating further degradation.

  • Dimerization/Quaternization: In concentrated solutions or melts (if the solid turns to gum), the pyridine-like nitrogen of one molecule can attack the chloromethyl group of another, forming an ionic dimer (quaternary ammonium salt).

Visualizing the Degradation Pathway

The following diagram illustrates the cascade of failure if storage protocols are breached.

DegradationPathway Compound 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (Intact Solid) Alcohol Hydrolysis Product (Alcohol Derivative) Compound->Alcohol + H2O (Slow) HCl HCl Generation (Autocatalyst) Compound->HCl Byproduct Dimer Ionic Dimer (Quaternary Salt) Compound->Dimer Self-Alkylation (Conc. Dependent) Moisture Moisture Ingress (H2O) Moisture->Alcohol Gum Yellow/Brown Gum (Unusable) Alcohol->Gum Polymerization HCl->Compound Protonation (Catalysis) Dimer->Gum

Figure 1: Degradation cascade showing how moisture triggers HCl release, which catalyzes further decomposition into unusable gums.

Part 2: The "Gold Standard" Storage Protocol

To maintain purity >97% for extended periods (6+ months), strict adherence to the following Standard Operating Procedure (SOP) is required.

Temperature Control
  • Recommended: -20°C (Freezer) .

  • Acceptable (Short Term < 1 week): 2–8°C (Refrigerator).

  • Prohibited: Room Temperature (>20°C).

    • Reasoning: Low temperature kinetically inhibits the nucleophilic displacement of the chloride and suppresses the entropy-driven dimerization process.

Atmospheric Conditions
  • Requirement: Inert Atmosphere (Argon or Nitrogen) .[1]

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

  • Secondary Containment: Store the vial inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite or Molecular Sieves).

    • Reasoning: The cyclobutyl group adds lipophilicity, but the chloromethyl group remains hygroscopic. Even trace moisture trapped in the headspace can initiate the hydrolysis cycle described in Part 1.

Handling & Thawing (Crucial Step)
  • The "Warm-Up" Rule: Never open a cold vial immediately after removing it from the freezer.

  • Protocol: Allow the closed vial to equilibrate to room temperature (approx. 30–60 minutes) inside a desiccator.

    • Reasoning: Opening a cold vial (-20°C) in humid lab air causes immediate condensation of water onto the solid. This water will dissolve into the lattice and destroy the compound once returned to storage.

Part 3: Troubleshooting & FAQs

Q1: The compound has turned from a white solid to a yellow/brown sticky gum. Is it salvageable?

  • Diagnosis: This indicates advanced decomposition. The "gum" is likely a mixture of the hydrolysis alcohol, the quaternary ammonium dimer, and trapped HCl.

  • Action: Discard. Purification is rarely cost-effective due to the similar solubility profiles of the impurities and the potential for the dimer to act as a phase-transfer catalyst, complicating extraction.

Q2: I see a new peak in my LCMS at [M-18] or [M+18]. What is it?

  • Diagnosis:

    • [M-35+17] (Net -18 mass shift): This is the Alcohol derivative (Cl replaced by OH). Mass shift: -35.5 (Cl) + 17 (OH) = -18.5 amu.

    • [2M-Cl]+: This suggests dimerization.

  • Action: If the impurity is <5%, use immediately. If >10%, repurify via rapid silica chromatography (neutralized silica) but be aware the compound is unstable on acidic silica.

Q3: Can I store this as a stock solution?

  • Recommendation: Not recommended for long-term storage.

  • If necessary: Store in anhydrous Dichloromethane (DCM) or Toluene at -20°C over activated 4Å molecular sieves.

  • Avoid: Alcohols (Methanol/Ethanol) or DMSO.

    • Reasoning: Alcohols will act as nucleophiles, displacing the chloride to form ethers (solvolysis). DMSO is hygroscopic and can also act as an oxidant or nucleophile under certain conditions.

Q4: The Safety Data Sheet (SDS) mentions "Corrosive." Why?

  • Explanation: While the pyrazole itself is an organic base, the hydrolysis releases HCl gas . Upon contact with skin or mucous membranes, the moisture in your tissues triggers this reaction, causing chemical burns. Always handle in a fume hood.[2]

Part 4: Quality Control (QC) Validation

Before committing this intermediate to a high-value synthesis step, validate its integrity.

QC Decision Matrix

QCDecision Start Start QC Check Visual Visual Inspection Start->Visual ColorCheck Is it White/Off-White? Visual->ColorCheck Solubility Solubility Test (DCM) ColorCheck->Solubility Yes FailVisual DISCARD (Oxidation/Polymer) ColorCheck->FailVisual No (Yellow/Brown) NMR 1H NMR (CDCl3) Solubility->NMR Clear Solution FailSolubility DISCARD (Polymerized) Solubility->FailSolubility Turbid/Residue CheckPeaks CheckPeaks NMR->CheckPeaks Check -CH2Cl Peak (~4.5-4.7 ppm)

Figure 2: Step-by-step decision tree for validating compound purity prior to use.

Analytical Markers (1H NMR in CDCl3)
  • Target Signal: Look for the singlet corresponding to the

    
     group. In similar pyrazoles, this typically appears between 4.5 – 4.8 ppm .
    
  • Impurity Signal: The hydrolysis product (

    
    ) will shift this methylene peak upfield (lower ppm, typically 4.2 – 4.4 ppm ).
    
  • Dimerization: Broadening of peaks or new aromatic signals suggests quaternary salt formation.

References
  • Fisher Scientific. (2023). Safety Data Sheet: 3-(Chloromethyl)-1-methyl-1H-pyrazole. (Used as proxy for reactivity profile of chloromethyl pyrazoles). Link

  • BenchChem. (2025).[1] Technical Support Center: Stability and Storage of Pyrazole Compounds. (General guidelines for pyrazole storage and oxidation issues). Link

  • National Institutes of Health (PMC). (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. (Discussion on alkyl halide reactivity and stability in drug discovery). Link

  • Michigan State University. (2025). Alkyl Halide Reactivity: Nucleophilic Substitution. (Fundamental mechanism of alkyl halide hydrolysis). Link

Sources

Validation & Comparative

Comparative Analytical Guide: Structural Validation of 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole . It focuses on the critical challenge of differentiating this target molecule from its regioisomer, a common impurity in pyrazole synthesis.

Executive Summary

3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a high-value pharmacophore intermediate, often utilized in the synthesis of JAK inhibitors (e.g., Oclacitinib analogs). The critical quality attribute (CQA) during its synthesis is the regiochemistry of the pyrazole ring formation.

The alkylation of hydrazine derivatives often yields a mixture of 1,3-substituted (Target) and 1,5-substituted (Impurity) isomers. Standard HPLC may struggle to resolve these positional isomers due to similar polarity. Therefore, 1H NMR spectroscopy combined with NOE (Nuclear Overhauser Effect) is the definitive method for structural validation.

Comparative Analysis: Target vs. Regioisomer

The primary analytical challenge is distinguishing the target from 5-(chloromethyl)-1-cyclobutyl-1H-pyrazole .

Theoretical Chemical Shift Comparison (CDCl₃, 400 MHz)

The following table contrasts the expected spectral signatures. While the alkyl region (Cyclobutyl) remains similar, the aromatic and chloromethyl shifts provide diagnostic evidence.

FeatureTarget: 3-(Chloromethyl)-1-cyclobutyl Alternative: 5-(Chloromethyl)-1-cyclobutyl Diagnostic Note
H-5 (Pyrazole) δ 7.45 - 7.55 (d, J~2.3 Hz) N/A (Substituted)H-5 is deshielded by the adjacent Nitrogen (N1).[1]
H-4 (Pyrazole) δ 6.20 - 6.30 (d, J~2.3 Hz) δ 6.10 - 6.25 (s or d) H-4 coupling is key. In the 1,5-isomer, H-4 couples to H-3.
H-3 (Pyrazole) N/A (Substituted)δ 7.30 - 7.40 (d) H-3 is generally more shielded than H-5.
-CH₂Cl δ 4.60 (s) δ 4.45 - 4.55 (s) 5-position substitution often shields the methylene slightly due to steric crowding.
N-CH (Cyclobutyl) δ 4.70 - 4.90 (m) δ 4.80 - 5.00 (m) The 1,5-isomer places the bulky CH₂Cl group closer to the N-CH, causing anisotropy changes.
The "Smoking Gun": NOE Differential Analysis

Chemical shifts alone can be ambiguous due to concentration and solvent effects. The definitive proof of structure relies on spatial proximity detected by 1D NOE or 2D NOESY experiments.

  • Target (1,3-isomer): The Cyclobutyl methine proton (N-CH) is spatially close to the H-5 proton of the pyrazole ring.

  • Impurity (1,5-isomer): The Cyclobutyl methine proton (N-CH) is spatially close to the Chloromethyl (-CH₂Cl) protons.

Diagram 1: Regioisomer Differentiation Logic

NOE_Logic Start Unknown Isomer Sample Exp Run 1D NOE / NOESY Irradiate N-CH (Cyclobutyl) Start->Exp ResultA Enhancement at Pyrazole H-5 (~7.5 ppm) Exp->ResultA Strong Signal ResultB Enhancement at CH2-Cl (~4.5 ppm) Exp->ResultB Strong Signal ConclA CONFIRMED TARGET 3-(Chloromethyl)-1-cyclobutyl ResultA->ConclA ConclB CONFIRMED IMPURITY 5-(Chloromethyl)-1-cyclobutyl ResultB->ConclB

Caption: Logical flow for distinguishing the 1,3-isomer (Target) from the 1,5-isomer using Nuclear Overhauser Effect (NOE) spectroscopy.

Detailed Experimental Protocol

To ensure reproducibility and valid comparisons, follow this standardized workflow.

Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ for this molecule.

    • Reasoning: Chloroform provides better resolution of the cyclobutyl multiplets (1.8–2.6 ppm) which can be obscured by the water peak/solvent viscosity broadening in DMSO.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl/KCl from the alkylation step) which can cause magnetic field inhomogeneity.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 (30° pulse) or zg90 (90° pulse) with adequate relaxation delay.

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Causality: The quaternary carbons and isolated protons (like the CH₂Cl) may have longer T1 relaxation times. A short D1 will reduce integration accuracy, making quantitative assessment of impurity levels impossible.

  • Scans (NS): Minimum 64 scans for high signal-to-noise ratio (S/N) to detect <1% regioisomer impurities.

Data Processing
  • Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .

  • Integration:

    • Normalize the -CH₂Cl singlet (~4.6 ppm) to an integral of 2.00 .

    • Verify the N-CH cyclobutyl multiplet integrates to 1.00 .

    • Verify Pyrazole aromatics integrate to 1.00 each.

    • Self-Validation: If the CH₂Cl integrates to 2.00 but the aromatic protons integrate to <1.0, check for H/D exchange (unlikely in CDCl₃) or paramagnetic impurities.

Diagram 2: Analytical Workflow

Workflow Sample Crude Product Prep Dissolve in CDCl3 Filter Salts Sample->Prep Acq Acquire 1H NMR (D1 > 5s) Prep->Acq Process Phase & Baseline Correction Acq->Process Integrate Integrate CH2Cl (Ref = 2H) Process->Integrate Decision Check Regio Purity Integrate->Decision

Caption: Step-by-step experimental workflow for validating the purity and identity of the pyrazole intermediate.

Signal Assignment Guide (Reference Data)

Use this list to assign your spectrum. Note that multiplets in the cyclobutyl ring are complex due to ring puckering.

  • 7.48 ppm (1H, d, J=2.4 Hz): H-5 Pyrazole .

    • Key Feature: Most downfield signal. Shows NOE to Cyclobutyl N-H.

  • 6.25 ppm (1H, d, J=2.4 Hz): H-4 Pyrazole .

    • Key Feature: Couples to H-5.

  • 4.80 ppm (1H, quintet-like m): N-CH (Cyclobutyl) .

    • Key Feature: Diagnostic for N-alkylation. If this signal is missing or shifted >5.5 ppm, suspect N-acylation or salt formation.

  • 4.62 ppm (2H, s): Cl-CH₂- .

    • Key Feature: Sharp singlet. Broadening indicates potential instability or restricted rotation (unlikely here).

  • 2.40 - 2.55 ppm (2H, m): Cyclobutyl H-2/H-4 (cis/trans) .

  • 2.25 - 2.38 ppm (2H, m): Cyclobutyl H-2/H-4 (cis/trans) .

  • 1.80 - 1.95 ppm (2H, m): Cyclobutyl H-3 .

References

  • General Pyrazole NMR Trends: Claramunt, R. M., et al. "Tautomerism of Pyrazoles.[2] Part 1. 1H and 13C NMR Study." Bulletin de la Société Chimique de France, 1983.[2] Link

  • Regiocontrol in Pyrazole Synthesis: Faggiani, E., et al. "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Journal of Organic Chemistry, 2023. Link

  • Analogous Structure Verification (1-methyl-3-chloromethyl): Apollo Scientific Data Sheet, "3-(Chloromethyl)-1-methyl-1H-pyrazole NMR Data." Link

  • Cyclobutyl Group Conformation: Wiberg, K. B., et al. "Conformational Studies of Cyclobutyl Derivatives." Journal of the American Chemical Society. Link

Sources

Comparative Analysis of Fragmentation Efficiency and Structural Elucidation: Chloromethyl Cyclobutyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl cyclobutyl pyrazoles represent a specialized class of heterocyclic intermediates often utilized in the synthesis of carboxamide fungicides and kinase inhibitors. Their structural characterization is critical due to the potential for isomeric impurities and the lability of the chloromethyl group.

This guide provides a technical comparison of ionization methodologies (EI vs. ESI) for these compounds and delineates the specific mass spectral fragmentation patterns that serve as diagnostic fingerprints. By understanding the interplay between the halogen isotopic signature and the ring-strain-driven fragmentation of the cyclobutyl moiety, researchers can confidently validate structural integrity during synthesis scaling.

Comparative Analysis: Ionization Methodologies

For the characterization of chloromethyl cyclobutyl pyrazoles, the choice of ionization technique dictates the quality of structural information obtained. We compare the two industry standards: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1][2]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Electric Field)
Molecular Ion (

)
Low intensity or absent; often decomposes rapidly.High intensity (

); preserves molecular weight info.
Fragmentation Extensive. Ideal for structural fingerprinting and library matching.Minimal in MS1. Requires CID (Collision Induced Dissociation) for structural data.
Chlorine Pattern Distinct M and M+2 clusters often visible in fragment ions.Distinct M and M+2 clusters visible in the parent ion.
Cyclobutyl Ring Rapid ring opening and loss of ethylene (

).
Ring often remains intact until subjected to MS/MS.
Best Application Identification: Confirming structure via fragment library matching.Quantitation/Purity: LC-MS monitoring of reaction progress.
Scientist’s Recommendation:

For initial structural elucidation of unknown impurities, EI-GC-MS is superior due to the generation of diagnostic fragment ions. However, for routine process monitoring where thermal instability of the chloromethyl group is a concern, ESI-LC-MS/MS is the validated standard.

Mechanistic Deep Dive: Fragmentation Pathways

The mass spectral behavior of chloromethyl cyclobutyl pyrazoles is governed by three distinct mechanistic pillars. The following analysis assumes a representative structure: 1-(chloromethyl)-3-cyclobutyl-1H-pyrazole (Nominal Mass ~170 Da).

The Chlorine Isotopic "Tag"

The presence of a chlorine atom provides an immediate visual validation tool.

  • Mechanism: Chlorine exists naturally as

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Observation: The molecular ion cluster will always appear as a doublet separated by 2 Da with an intensity ratio of approximately 3:1 .

  • Diagnostic Value: Any fragment ion retaining the chloromethyl group will exhibit this 3:1 pattern. Loss of the pattern indicates cleavage of the chloromethyl side chain (Loss of Cl or

    
    ).
    
Cyclobutyl Ring Strain Release

The cyclobutane ring possesses significant angle strain (~26 kcal/mol), making it a "loaded spring" during ionization.

  • Mechanism: Upon excitation, the cyclobutyl ring undergoes homolytic C-C bond cleavage.

  • Primary Pathway: Retro-2+2 cycloaddition, resulting in the expulsion of a neutral ethylene molecule (

    
    , 28 Da).
    
  • Result: A mass shift of M - 28 . This is the most reliable indicator of the cyclobutyl moiety.

Pyrazole Ring Stability & Cleavage

The aromatic pyrazole ring is relatively stable but will fragment under high energy (EI) or high collision energy (ESI-CID).

  • Mechanism: Loss of molecular nitrogen (

    
    , 28 Da) or Hydrogen Cyanide (HCN, 27 Da).
    
  • Differentiation: Loss of

    
     (28 Da) can be isobaric with ethylene loss. High-resolution MS (HRMS) is required to distinguish 
    
    
    
    (28.0061) from
    
    
    (28.0313).

Visualizing the Fragmentation Tree

The following diagram illustrates the logical fragmentation flow for a generic chloromethyl cyclobutyl pyrazole.

Fragmentation_Pathway Parent Molecular Ion [M]+. (m/z ~170/172) Isotope Ratio 3:1 Frag_Cl_Loss Fragment A: Loss of Cl• [M - 35]+ (m/z ~135) Parent->Frag_Cl_Loss - Cl• (35 Da) Alpha-Cleavage Frag_Ring_Open Fragment B: Cyclobutyl Ring Opening Loss of C2H4 (Ethylene) (m/z ~142/144) Retains Cl Pattern Parent->Frag_Ring_Open - C2H4 (28 Da) Retro-2+2 Cycloaddition Frag_Combined Fragment C: Combined Loss (Loss of Cl• AND C2H4) (m/z ~107) Frag_Cl_Loss->Frag_Combined - C2H4 Frag_Ring_Open->Frag_Combined - Cl• Frag_Pyrazole Fragment D: Pyrazole Cleavage Loss of HCN / N2 (Deep Fragmentation) Frag_Combined->Frag_Pyrazole High Energy Ring Disassembly

Caption: Figure 1. Proposed fragmentation tree for 1-(chloromethyl)-3-cyclobutyl-1H-pyrazole. The pathway highlights the competition between halogen loss and ring strain release.

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following protocol synthesizes best practices for analyzing halogenated heterocycles.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol . Avoid protic solvents if the chloromethyl group is highly reactive (potential for solvolysis). Acetonitrile is a safer alternative for unstable analogs.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter.

  • Dilution: Dilute to a final concentration of 10 µg/mL (10 ppm) for ESI-MS.

LC-MS/MS Conditions (ESI Mode)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Positive Mode (+ESI).

  • Collision Energy (CID): Stepped energy (10, 20, 40 eV) to observe both the parent ion and the fragmentation progression.

Analytical Workflow Diagram

Workflow Sample Sample Prep (10 ppm in MeCN) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+ mode) LC->Ionization MS1 MS1 Scan (Check 3:1 Ratio) Ionization->MS1 CID CID Fragmentation (10-40 eV) MS1->CID Select Parent Data Data Analysis (Confirm C2H4 Loss) CID->Data

Caption: Figure 2. Step-by-step analytical workflow for structural validation using LC-MS/MS.

Diagnostic Data Summary

The table below summarizes the theoretical m/z values for 1-(chloromethyl)-3-cyclobutyl-1H-pyrazole (MW: 170.06 for


).
Fragment Identitym/z (Theoretical)Relative Abundance PatternMechanistic Origin
Molecular Ion

171.07 / 173.07 100% / 33% (Doublet)Protonated parent. Distinct Cl isotope pattern.[3]

135.09Single PeakLoss of HCl. Aromatization or stabilization of the pyrazole cation.

143.04 / 145.04Doublet (3:1)Cyclobutyl ring opening . Retains Cl atom.

136.10Single PeakHomolytic cleavage of C-Cl bond (common in EI).
Pyrazole Core ~67-69VariableDeep fragmentation; loss of all substituents.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
  • Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]

  • Hungarian Academy of Sciences. (2013). Fragmentation of cyclobutane derivatives upon electron impact. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms (Mass Spectrometry). Retrieved from [Link]

  • ResearchGate. (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI). Retrieved from [Link]

Sources

Comparative Guide: Reactivity of Chloromethyl vs. Bromomethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, halomethyl pyrazoles are critical "warheads" used to append the pyrazole scaffold—a privileged structure in kinase inhibitors and anti-inflammatory drugs—onto core pharmacophores.[1]

The choice between chloromethyl (–CH₂Cl) and bromomethyl (–CH₂Br) analogues is rarely arbitrary. It represents a strategic trade-off between reactivity and process stability .

  • Bromomethyl derivatives offer superior electrophilicity (reaction rates ~50–100x faster) but suffer from poor shelf-stability, high lachrymatory potential, and rapid hydrolysis.[1]

  • Chloromethyl derivatives are robust, shelf-stable, and scalable but often require forcing conditions (higher heat, strong bases) or catalytic activation (iodide source) to react with hindered nucleophiles.[1]

This guide provides a technical comparison to assist researchers in selecting the optimal reagent for their synthetic route.

Theoretical Basis: Leaving Group Dynamics

The reactivity difference stems fundamentally from the carbon-halogen bond strength and the stability of the leaving group anion.

FeatureChloromethyl (-CH₂Cl)Bromomethyl (-CH₂Br)Impact on Synthesis
Bond Dissociation Energy ~80 kcal/mol~68 kcal/molBr bond breaks more easily, lowering activation energy (

).
Leaving Group Ability Moderate (Cl⁻ pKa ~ -7)Good (Br⁻ pKa ~ -9)Br is a better leaving group, facilitating

attack.[1]
C-X Bond Length 1.77 Å1.94 ÅBr is sterically more accessible for backside attack in some conformations, though the atom itself is larger.[1]
Polarizability LowerHigherBr stabilizes the transition state better in soft-soft interactions.
Mechanistic Implication

In an


 reaction with a nucleophile (Nu⁻), the transition state involves the simultaneous breaking of the C-X bond and formation of the C-Nu bond. The weaker C-Br bond leads to a significantly faster rate constant (

).[1]

Expert Insight: While Bromine is faster, the chloromethyl moiety is often preferred in early process development because it survives purification (column chromatography) and prolonged storage without significant degradation (e.g., hydrolysis to hydroxymethyl pyrazole).[1]

Comparative Performance Analysis

Reactivity Profile

Experimental data from analogous benzyl systems (structurally similar to pyrazole-methyl systems) suggests the following relative reaction rates:

Reaction ConditionNucleophileRelative Rate (

)
Standard Cl-derivative1.0 (Reference)
Standard Br-derivative~50 – 200
Finkelstein (cat. NaI) Cl-derivative~20 – 50

Observation: The bromomethyl derivative reacts rapidly at room temperature or


. The chloromethyl derivative typically requires heating (

) or iodide catalysis to achieve comparable conversion within a reasonable timeframe.
Stability & Handling
  • Bromomethyl Pyrazoles:

    • Hydrolysis: Rapidly hydrolyze in moist air to form the alcohol (inactive).

    • Self-Alkylation: Can undergo intermolecular N-alkylation (polymerization) if the pyrazole nitrogen is not protected or if the free base is stored concentrated.

    • Safety: Potent lachrymators (tear gas agents). Must be handled in a fume hood.[2]

  • Chloromethyl Pyrazoles:

    • Hydrolysis: Slow. Can often be washed with water during workup.

    • Storage: Stable at room temperature for months if kept dry.

    • Safety: Irritant, but generally less volatile and aggressive than bromo analogs.[1]

Decision Matrix: Selecting the Right Reagent

The following logic diagram illustrates the decision process for selecting between the two derivatives.

ReagentSelection Start Start: Select Linker Nu_Type Is the Nucleophile Sterically Hindered? Start->Nu_Type Temp_Sens Is the Substrate Temperature Sensitive? Nu_Type->Temp_Sens No Use_Br USE BROMOMETHYL (High Reactivity) Nu_Type->Use_Br Yes (Needs high reactivity) Scale Scale of Reaction Temp_Sens->Scale No Temp_Sens->Use_Br Yes (Cannot heat >40°C) Use_Cl USE CHLOROMETHYL (High Stability) Scale->Use_Cl Large (>10g) Use_Cl_Fink USE CHLOROMETHYL + NaI (Finkelstein) Scale->Use_Cl_Fink Small/Med (<10g) Use_Cl->Use_Cl_Fink If reaction is slow

Figure 1: Strategic decision tree for selecting chloromethyl vs. bromomethyl pyrazole reagents.

Experimental Protocols

Protocol A: The "Best of Both Worlds" (Finkelstein Activation)

Objective: Use the stable Chloromethyl Pyrazole but activate it in situ to behave like the Bromomethyl/Iodomethyl species. Application: Coupling 4-(chloromethyl)-1-methyl-1H-pyrazole with a secondary amine.

Reagents:

  • 4-(Chloromethyl)-1-methyl-1H-pyrazole (1.0 eq)[1]

  • Nucleophile (e.g., Morpholine) (1.2 eq)[1]

  • Base:

    
     or 
    
    
    
    (2.0 eq)[1]
  • Catalyst: Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) (0.1 – 0.5 eq) [1]

  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolution: Charge the reaction vessel with the nucleophile and base in MeCN.

  • Activation: Add NaI (10-50 mol%). Stir for 5 minutes. Note: The solution may turn slightly yellow due to trace

    
    , which is normal.
    
  • Addition: Add the chloromethyl pyrazole .

  • Reaction: Heat to

    
    . The NaI converts the alkyl chloride to a transient, highly reactive alkyl iodide via the Finkelstein equilibrium.[1][3]
    
    
  • Monitoring: Monitor by TLC/LCMS. The reaction typically completes in 2–4 hours (vs. 12+ hours without iodide).

  • Workup: Dilute with EtOAc, wash with water and brine. The iodide catalyst washes out in the aqueous layer.

Protocol B: Handling the Bromomethyl Derivative

Objective: Direct coupling using 4-(bromomethyl)pyrazole when high reactivity is mandatory (e.g., cryo-conditions).[1]

Safety Precaution:

  • Warning: 4-(Bromomethyl)pyrazoles are severe lachrymators.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills (reacts with alkyl bromides).

Procedure:

  • Preparation: Weigh the bromomethyl pyrazole quickly in a fume hood. If the solid is yellow/orange, it may have partially decomposed (liberating

    
    ).[1]
    
  • Conditioning: Dissolve immediately in the reaction solvent (e.g., DCM or THF).

  • Reaction: Add to the solution containing the nucleophile and a non-nucleophilic base (e.g., DIPEA) at

    
    .
    
  • Quench: Upon completion, quench with saturated

    
     or water immediately to prevent over-alkylation or degradation.
    

Mechanistic Visualization

The following diagram illustrates the pathway differences, highlighting the "Activation" shortcut.

ReactionPathways Cl_Start Chloromethyl Pyrazole I_Inter Iodomethyl Intermediate (Transient) Cl_Start->I_Inter + NaI (cat) Halogen Exchange Product Final Coupled Product Cl_Start->Product Slow (High Heat) Br_Start Bromomethyl Pyrazole Br_Start->Product Fast (Direct) I_Inter->Product Very Fast

Figure 2: Reaction pathways showing the direct vs. catalytic (Finkelstein) routes.

References

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link][1]

  • WuXi Biology. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Identification of the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the accurate and efficient identification of functional groups is paramount. The chloromethyl group (-CH2Cl), a common moiety in various organic compounds, presents a unique set of challenges and opportunities for spectroscopic characterization. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used for its identification, with a focus on Infrared (IR) Spectroscopy, and supplemented by insights into Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our approach is grounded in experimental data and first principles to empower you with the knowledge to make informed analytical decisions.

The Vibrational Signature: Identifying the Chloromethyl Group with Infrared Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] Covalent bonds are not static; they behave like springs, stretching and bending at specific frequencies.[2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to these natural vibrational modes.[3] The chloromethyl group exhibits several characteristic vibrations that serve as its spectroscopic fingerprint.

Key Infrared Absorption Peaks for the Chloromethyl Group

The primary IR absorptions for a chloromethyl group can be categorized into C-H and C-Cl vibrations.

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
C-H Stretching
Asymmetric Stretch~2960Medium to Strong
Symmetric Stretch~2870Medium to Strong
C-H Bending
Scissoring~1470StrongBending of the H-C-H angle.
Wagging1300–1150Medium to StrongOut-of-plane bending of the CH2 group.[4]
Twisting~1250VariableOut-of-plane bending.
Rocking~780MediumIn-plane bending.
C-Cl Stretching 850–550StrongThis is a key diagnostic peak.[4]

Causality Behind the Peaks: Why They Appear Where They Do

The position of an IR absorption peak is primarily determined by two factors: the strength of the bond and the masses of the atoms involved.

  • Bond Strength: Stronger bonds vibrate at higher frequencies (higher wavenumbers). This is why C=C double bonds appear at higher wavenumbers than C-C single bonds.

  • Atomic Mass: Bonds involving lighter atoms vibrate at higher frequencies. The C-H stretching vibrations are found at high wavenumbers (~3000 cm⁻¹) due to the low mass of the hydrogen atom. Conversely, the C-Cl bond involves the heavier chlorine atom, so its stretching frequency is much lower.

The electronegativity of the chlorine atom also plays a role. It creates a significant dipole moment in the C-Cl bond, leading to a strong absorption in the IR spectrum. Furthermore, the presence of the electron-withdrawing chlorine atom can slightly increase the frequency of the adjacent C-H vibrations compared to a simple alkyl group.

Visualizing the Vibrational Modes

To better understand these molecular motions, we can visualize them using a simplified model. The following diagrams, generated using the DOT language, illustrate the key vibrational modes of the chloromethyl group.

cluster_stretch C-H Asymmetric Stretch C C H1 H1 C->H1 H2 H2 C->H2 Cl Cl C->Cl cluster_wagging CH2 Wagging C C H1 H1 C->H1 H2 H2 C->H2 Cl Cl C->Cl

Caption: CH2 wagging motion.

cluster_ccl_stretch C-Cl Stretch C C H1 H1 C->H1 H2 H2 C->H2 Cl Cl C->Cl

Caption: C-Cl stretching vibration.

A Comparative Analysis: IR vs. NMR and Mass Spectrometry

While IR spectroscopy is a rapid and effective tool for identifying functional groups, a comprehensive analysis often involves complementary techniques. [1][5]

Feature Infrared (IR) Spectroscopy Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Probes molecular vibrations. Analyzes the magnetic properties of atomic nuclei. Measures the mass-to-charge ratio of ions.
Information Provided Identifies functional groups. Provides detailed information about the molecular skeleton, connectivity, and the electronic environment of atoms. Determines molecular weight and elemental composition; fragmentation patterns reveal structural information. [3]
Chloromethyl Signature Characteristic C-Cl stretch (850-550 cm⁻¹) and CH₂ wag (1300-1150 cm⁻¹). ¹H NMR: A singlet or multiplet for the -CH₂- protons, typically in the range of 3.5-4.5 ppm. [6]¹³C NMR: A signal for the -CH₂- carbon, typically in the range of 40-50 ppm. [7] A characteristic isotopic pattern for chlorine-containing fragments (M and M+2 peaks in a ~3:1 ratio). [8][9]Fragmentation may involve the loss of a Cl radical or a CH₂Cl radical.
Strengths Fast, non-destructive, and requires minimal sample preparation. Excellent for identifying the presence of specific functional groups. [10] Provides unambiguous structural information and connectivity. Can distinguish between isomers. Extremely sensitive, provides molecular weight information, and can analyze complex mixtures when coupled with chromatography (e.g., GC-MS).

| Limitations | Does not provide information on the connectivity or spatial arrangement of atoms. [8]Can be difficult to interpret complex spectra with overlapping peaks. | Less sensitive than MS, requires larger sample amounts, and can be more time-consuming. | Can be a destructive technique. Interpretation of fragmentation patterns can be complex. Does not directly identify functional groups. |

When to Choose Which Technique: A Scientist's Perspective
  • For rapid screening and confirmation of the presence of a chloromethyl group: IR spectroscopy is the go-to technique. Its speed and ease of use make it ideal for monitoring reactions or for a quick quality control check.

  • For unambiguous structure elucidation and isomer differentiation: NMR spectroscopy is indispensable. It provides a detailed map of the molecule, allowing you to determine the precise location of the chloromethyl group and its relationship to other functional groups.

  • For determining molecular weight, confirming elemental composition, and analyzing trace impurities: Mass spectrometry is the most powerful tool. The characteristic isotopic signature of chlorine is a definitive indicator of its presence.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Liquid Sample

This protocol outlines the steps for obtaining an FTIR spectrum of a liquid sample containing a chloromethyl group using a standard transmission method with salt plates.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Polished salt plates (e.g., NaCl or KBr) and holder

  • Liquid sample

  • Volatile solvent for cleaning (e.g., dichloromethane or acetone)

  • Lint-free wipes

  • Pasteur pipette

Procedure:

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the salt plates thoroughly with a volatile solvent and a lint-free wipe. Handle the plates by their edges to avoid fingerprints.

    • Place the clean, empty salt plates in the sample holder and insert it into the spectrometer.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Preparation and Analysis:

    • Remove the salt plates from the spectrometer.

    • Using a Pasteur pipette, place a single drop of the liquid sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates. Avoid applying excessive pressure, which can damage the plates.

    • Place the sample-loaded salt plates into the sample holder and insert it into the spectrometer.

    • Acquire the sample spectrum.

  • Data Processing and Interpretation:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify the characteristic peaks for the chloromethyl group and other functional groups present in the molecule.

  • Cleaning:

    • Thoroughly clean the salt plates with a volatile solvent and store them in a desiccator to prevent damage from moisture.

Start Prepare Spectrometer Background Acquire Background Spectrum Start->Background Sample Prepare and Analyze Sample Background->Sample Process Process and Interpret Data Sample->Process Clean Clean Salt Plates Process->Clean

Caption: FTIR analysis workflow.

Case Study: Distinguishing Between Ethane and Chloroethane

A simple yet illustrative example is the comparison of the IR spectra of ethane and chloroethane.

  • Ethane (CH₃-CH₃): The spectrum is relatively simple, dominated by C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending modes.

  • Chloroethane (CH₃-CH₂Cl): The spectrum shows the expected C-H stretching and bending modes. Critically, it also displays a strong C-Cl stretching absorption in the 850-550 cm⁻¹ region and a characteristic CH₂ wagging band. [10] The presence of these additional, distinct peaks in the chloroethane spectrum provides clear evidence for the presence of the chloromethyl group.

Conclusion

The identification of the chloromethyl group is a common task in organic chemistry and drug development. While IR spectroscopy offers a rapid and reliable method for detecting its presence through characteristic C-Cl and C-H vibrational modes, a comprehensive and unambiguous characterization is best achieved through a multi-technique approach. By understanding the strengths and limitations of IR, NMR, and Mass Spectrometry, researchers can select the most appropriate analytical strategy to confidently elucidate molecular structures and ensure the quality of their compounds.

References

  • PubChem. (n.d.). Chloroacetone. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl haematommate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Cl CH3CH2Cl infrared spectrum of chloroethane. Retrieved from [Link]

  • Chegg. (2020, November 8). Solved IR spectra 1a and 1b are chloroacetone. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanone, 1-chloro-. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Beć, K. B., Grabska, J., & Ozaki, Y. (2019). Spectra-structure correlations in NIR region of polymers from quantum chemical calculations. The cases of aromatic ring, C=O, C≡N and C-Cl functionalities. Scientific reports, 9(1), 1-12. Retrieved from [Link]

  • Quora. (2022, November 25). How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

  • NIST. (n.d.). Ethyl Chloride. Retrieved from [Link]

  • University of Alberta. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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Sources

Safety Operating Guide

3-(Chloromethyl)-1-cyclobutyl-1h-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole (CAS: 2137752-38-4).[1]

Notice: As a specialized intermediate with limited specific toxicological data, this protocol is derived from Structure-Activity Relationship (SAR) assessments of the chloromethyl-azole class (alkylating agents). Treat this compound as a suspected mutagen and high-potency corrosive .[1]

Part 1: Executive Safety Summary (Immediate Action)

Parameter Critical Status
Primary Hazard Alkylating Agent / Corrosive .[1][2] Causes severe skin burns and eye damage.[1][3] Potential carcinogen due to DNA alkylation mechanism.[1]
Reactivity Moisture Sensitive .[1][4] Hydrolyzes to release Hydrochloric Acid (HCl).[1] Reacts violently with strong bases and nucleophiles.[1]
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Keep away from moisture.[1][2][4][5]
Emergency Code P-300 (Protect from water, Corrosive, Toxic).[1]

Part 2: Chemical Profile & Hazard Logic

To safely dispose of this compound, you must understand why it is hazardous.[1] The danger lies in the chloromethyl moiety attached to the pyrazole ring.

  • The Alkylation Mechanism : The carbon-chlorine bond in the chloromethyl group is highly polarized.[1] In biological systems, this carbon acts as a "soft electrophile," readily attacked by DNA bases (nucleophiles). This can form DNA adducts, leading to mutations.[1]

    • Operational Implication: Standard nitrile gloves are insufficient for prolonged contact.[1] Double-gloving or chemically resistant laminates (Silver Shield) are required for spill cleanup.[1]

  • The Hydrolysis Factor : Upon contact with water or humid air, the C-Cl bond hydrolyzes to form the corresponding alcohol and Hydrochloric Acid (HCl) .[1]

    • Operational Implication: Waste containers must be vented or not overfilled to prevent pressure buildup from acid gas generation.[1]

Part 3: Personal Protective Equipment (PPE)

Do not rely on standard lab coats.[1] Use the Barrier-2 Protocol :

  • Respiratory : Work strictly within a certified Fume Hood. If working outside containment (e.g., spill cleanup), use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

  • Dermal :[1]

    • Inner Layer: 4 mil Nitrile gloves.[1]

    • Outer Layer: 8 mil Nitrile or Neoprene (for handling stock).[1]

    • Spill Response: Silver Shield (Laminate) gloves are mandatory for direct contact with pure liquid.[1]

  • Eye : Chemical Splash Goggles (Face shield recommended if pouring >50 mL).[1]

Part 4: Disposal & Deactivation Procedures

A. Routine Waste Management (Solids & Liquids)

Do not treat bulk waste in the lab. The primary disposal route is Commercial Incineration via a licensed contractor.[1]

  • Segregation :

    • Classify as: Halogenated Organic Solvent Waste .[1]

    • RCRA Considerations : Likely carries D002 (Corrosive) characteristics due to potential HCl generation.[1]

  • Containerization :

    • Use HDPE or Glass containers (Avoid metal due to corrosion risk).[1]

    • Labeling : "Hazardous Waste – Halogenated Organic.[1] Contains: 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole.[1][6] Hazard: Corrosive, Toxic."

  • Storage for Pickup :

    • Store in a secondary container.

    • Do not seal caps with excessive torque; allow for minor gas expansion if hydrolysis occurs.[1]

B. Spill Cleanup & Deactivation Protocol

For minor spills (<10 mL) or glassware decontamination, use the Nucleophilic Quench Method . This chemically destroys the alkylating chloromethyl group.[1]

Deactivation Solution (The "Quench Mix"):

  • 85% Water[1]

  • 10% Sodium Thiosulfate (

    
    )
    
  • 5% Sodium Carbonate (

    
    )
    

Protocol:

  • Absorb : Cover the spill with a non-combustible absorbent (Vermiculite or Sand).[1]

  • Apply : Gently pour the Quench Mix over the absorbent.[1] The thiosulfate acts as a nucleophile, displacing the chlorine and rendering the compound non-toxic, while the carbonate neutralizes generated acid.

  • Wait : Allow 30 minutes for the reaction to complete.

  • Collect : Scoop the slurry into a hazardous waste container labeled "Deactivated Organic Spill Debris."

Part 5: Operational Decision Workflows

Workflow 1: Waste Stream Decision Tree

WasteStream cluster_spill Spill Event Start Waste Generation Source TypeCheck Is it Bulk Chemical or Trace Residue? Start->TypeCheck Bulk Bulk Liquid/Solid (>5 mL) TypeCheck->Bulk Bulk Residue Trace / Glassware / Wipes TypeCheck->Residue Trace ActionBulk Do NOT Deactivate. Segregate into Halogenated Waste. Label: Corrosive/Toxic. Bulk->ActionBulk ActionResidue Rinse with Acetone. Collect Rinsate as Halogenated Waste. Residue->ActionResidue ActionSpill Apply Thiosulfate Quench Mix. Wait 30 mins. Collect as Debris. SpillNode Accidental Release SpillNode->ActionSpill

Caption: Decision logic for routing 3-(Chloromethyl)-1-cyclobutyl-1H-pyrazole waste based on volume and state.

Workflow 2: Decontamination & Spill Response

SpillResponse Alert 1. Alert & Isolate (Evacuate Area) PPE 2. Don PPE (Resp + Silver Shield) Alert->PPE Contain 3. Containment (Vermiculite Dam) PPE->Contain Deactivate 4. Chemical Deactivation (Add Thiosulfate Soln) Contain->Deactivate Disposal 5. Final Disposal (Hazardous Waste Tag) Deactivate->Disposal

Caption: Step-by-step operational flow for managing accidental releases of alkylating agents.

Part 6: Summary of Physical Properties & Logistics

PropertyValue (Est.*)Operational Note
Physical State Liquid / Low-melting SolidLikely viscous; handle with positive displacement pipettes.[1]
Boiling Point >180°CLow volatility, but aerosols are highly toxic.[1]
Flash Point >80°CCombustible.[1] Do not autoclave.[1]
Solubility Low (Water), High (DMSO, DCM)Use DCM or Acetone for glassware cleaning.

*Values estimated based on 3-(chloromethyl)-1-methyl-1H-pyrazole analogs.

References

  • National Institute for Occupational Safety and Health (NIOSH) . NIOSH Pocket Guide to Chemical Hazards: Alkyl Halides. Centers for Disease Control and Prevention.[1] [Link]1]

  • Lunn, G., & Sansone, E. B. (2012). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate Deactivation Protocols).

  • U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.